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  • Product: 1-Benzyl-5-methoxy-1H-pyrazole
  • CAS: 63425-57-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows of 1-Benzyl-5-methoxy-1H-pyrazole

Executive Summary 1-Benzyl-5-methoxy-1H-pyrazole (CAS: 63425-57-0) is a highly specialized heterocyclic building block utilized extensively in modern medicinal chemistry. Its unique electronic topology—driven by the elec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Benzyl-5-methoxy-1H-pyrazole (CAS: 63425-57-0) is a highly specialized heterocyclic building block utilized extensively in modern medicinal chemistry. Its unique electronic topology—driven by the electron-donating 5-methoxy group and the lipophilic 1-benzyl moiety—makes it a critical intermediate in the synthesis of soluble guanylate cyclase (sGC) stimulators. This whitepaper provides an in-depth analysis of its structural chemistry, mechanistic reactivity, and validated synthetic protocols for downstream functionalization.

Structural Chemistry & Physicochemical Profiling

The pyrazole core is an aromatic heterocycle characterized by adjacent nitrogen atoms. In 1-benzyl-5-methoxy-1H-pyrazole, the specific substitution pattern dictates both its thermodynamic stability and its synthetic utility:

  • 1-Benzyl Group: Provides significant lipophilicity, which is crucial for membrane permeability in final active pharmaceutical ingredients (APIs). Synthetically, it acts as a steric shield, directing electrophilic attacks away from the N1 position and locking the tautomeric form of the pyrazole ring.

  • 5-Methoxy Group: Acts as a strong π -donor. By donating electron density into the pyrazole ring, it significantly increases the nucleophilicity of the C4 position, making the ring highly susceptible to targeted electrophilic aromatic substitution (e.g., halogenation, formylation). Furthermore, in a biological context, the oxygen atom can serve as a critical hydrogen-bond acceptor.

Quantitative Physicochemical Data

Table 1: Core properties of 1-Benzyl-5-methoxy-1H-pyrazole and key derivatives.

PropertyValue
IUPAC Name 1-Benzyl-5-methoxy-1H-pyrazole
CAS Registry Number 1 [2]
Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
Appearance White to off-white crystalline solid
Solubility Profile High in Dichloromethane (DCM), DMSO, Ethyl Acetate; Low in H2O
Key C3-Derivative 2 [3]

Pharmacological Relevance: The sGC-cGMP Signaling Pathway

Derivatives of 1-benzyl-5-methoxy-1H-pyrazole are heavily utilized to synthesize NO-independent, heme-dependent sGC stimulators. In cardiovascular pathologies such as pulmonary hypertension (PH) or heart failure, endogenous nitric oxide (NO) signaling is severely impaired 3.

sGC stimulators bridge this pathophysiological gap by directly binding to an allosteric site on the sGC enzyme. They synergize with residual NO to catalyze the conversion of Guanosine triphosphate (GTP) to cyclic Guanosine monophosphate (cGMP). The elevated cGMP levels subsequently activate Protein Kinase G (PKG), leading to robust smooth muscle relaxation and vasodilation.

sGC_Pathway NO Endogenous NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Heme Binding Stim Pyrazole-derived sGC Stimulator Stim->sGC Allosteric Activation cGMP cGMP sGC->cGMP Catalysis GTP GTP GTP->cGMP Substrate Effect Vasodilation & Muscle Relaxation cGMP->Effect PKG Activation

Synergistic activation of the sGC-cGMP signaling pathway by NO and pyrazole stimulators.

Experimental Methodologies: Synthesis & Functionalization

To utilize the 1-benzyl-5-methoxy-1H-pyrazole core in drug discovery, it is frequently functionalized at the C3 position. A critical transformation in the development of sGC stimulators is the conversion of its ester derivative (ethyl 1-benzyl-5-methoxy-1H-pyrazole-3-carboxylate) into a carboximidamide. This amidine serves as the essential nucleophilic precursor for subsequent pyrimidine ring closures in API synthesis 3.

Causality Check: Standard ammonolysis (using NH3​ in methanol) of pyrazole esters is thermodynamically unfavorable and prohibitively slow due to the electron-rich nature of the pyrazole ring deactivating the ester carbonyl. Therefore, Weinreb-amidation-like conditions using trimethylaluminum ( AlMe3​ ) and ammonium chloride ( NH4​Cl ) must be employed. The AlMe3​ reacts with NH4​Cl to form dimethylaluminum amide, a highly aggressive nucleophile that forces the amidination to completion via a stabilized tetrahedral intermediate.

Protocol: Synthesis of 1-Benzyl-5-methoxy-1H-pyrazole-3-carboximidamide

Note: This protocol involves highly reactive, pyrophoric organoaluminum reagents. Perform strictly under an inert atmosphere (Ar/N2) using anhydrous solvents.

  • Reagent Activation: Suspend ammonium chloride (5.5 equivalents) in anhydrous toluene (100 mL) in a flame-dried round-bottom flask. Cool the suspension to 0 °C using an ice bath.

  • Formation of Active Amide: Slowly add trimethylaluminum (5.0 equivalents, 2M solution in toluene) dropwise over 10 minutes.

  • Maturation: Remove the ice bath, warm the suspension to 25 °C, and stir for 1 hour. Self-Validation: The reaction is ready when gas evolution (methane) ceases and the solution becomes completely homogeneous.

  • Substrate Addition: Dissolve ethyl 1-benzyl-5-methoxy-1H-pyrazole-3-carboxylate (1.0 equivalent) in anhydrous toluene (80 mL). Add this solution dropwise to the activated aluminum-amide complex.

  • Thermal Condensation: Equip the flask with a reflux condenser and heat the reaction mixture to 100 °C for 18 hours. The elevated thermal energy is required to overcome the activation energy barrier for the collapse of the tetrahedral intermediate.

  • Quenching: Cool the reaction mixture to room temperature, then further cool to 0 °C. Carefully add methanol (150 mL) dropwise over 20 minutes. Causality: Methanol safely quenches unreacted AlMe3​ and decomposes the aluminum-product complex, precipitating insoluble aluminum salts while releasing the free amidine.

  • Isolation: Stir the resultant white slurry at 0 °C for 20 minutes, then warm to 25 °C. Filter the suspension through a Celite pad to remove the aluminum salts. Concentrate the filtrate under reduced pressure to yield the crude 1-benzyl-5-methoxy-1H-pyrazole-3-carboximidamide as a white solid.

Synthesis_Workflow Ester Ethyl 1-benzyl-5-methoxy- 1H-pyrazole-3-carboxylate Amidine 1-Benzyl-5-methoxy-1H- pyrazole-3-carboximidamide Ester->Amidine Amidination (100°C, 18h) Reagent AlMe3 + NH4Cl (Dimethylaluminum amide) Reagent->Amidine Nucleophilic Attack Quench Methanol Quench (Precipitates Al-salts) Amidine->Quench Workup API sGC Stimulator API (via Pyrimidine Cyclization) Quench->API Downstream Synthesis

Synthetic workflow for the amidation of 1-benzyl-5-methoxy-1H-pyrazole derivatives.

Conclusion

The 1-benzyl-5-methoxy-1H-pyrazole scaffold is a masterpiece of rational chemical design. The precise electronic push-pull dynamics established by its substituents allow for highly regioselective functionalizations. By mastering the robust organometallic protocols required to manipulate this core—such as the aluminum-mediated amidination detailed above—development scientists can efficiently unlock advanced therapeutic agents targeting the sGC-cGMP axis.

References

  • Google Patents. "US10844064B2 - sGC stimulators.

Sources

Exploratory

Structural Elucidation of 1-Benzyl-5-methoxy-1H-pyrazole: A Comprehensive NMR Guide

Executive Summary & Pharmacological Context As a crucial heterocyclic building block, 1-Benzyl-5-methoxy-1H-pyrazole (CAS: 63425-57-0) plays a pivotal role in modern drug discovery. Its most notable application is servin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

As a crucial heterocyclic building block, 1-Benzyl-5-methoxy-1H-pyrazole (CAS: 63425-57-0) plays a pivotal role in modern drug discovery. Its most notable application is serving as a core intermediate in the synthesis of soluble Guanylate Cyclase (sGC) stimulators [1]. These NO-independent, heme-dependent therapeutic agents are critical for treating pulmonary hypertension, heart failure, and various fibrotic diseases.

For researchers and drug development professionals, confirming the structural integrity of this intermediate is non-negotiable. This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts of 1-Benzyl-5-methoxy-1H-pyrazole, detailing the quantum mechanical causality behind the spectral data and establishing a self-validating protocol for its acquisition.

Theoretical Framework: Causality in Chemical Shifts

To interpret the NMR spectrum of 1-Benzyl-5-methoxy-1H-pyrazole, one must understand the electronic environment dictated by its substituents. The chemical shifts are not arbitrary; they are the direct result of inductive (-I) and mesomeric (+M) effects.

  • The Methoxy Group (+M Effect): The oxygen atom of the methoxy group at the C5 position possesses lone pairs that participate in resonance with the pyrazole ring. This strong electron-donating (+M) effect pushes electron density specifically onto the adjacent C4 carbon. As a result, the C4 nucleus and its attached proton are highly shielded, shifting their resonance significantly upfield compared to an unsubstituted pyrazole.

  • The Benzyl Group (-I Effect & Anisotropy): The N1-benzyl group exerts a mild inductive electron-withdrawing effect on the pyrazole core. More importantly, the methylene protons (-CH 2​ -) of the benzyl group are sandwiched between two highly anisotropic systems: the phenyl ring and the pyrazole ring. This dual deshielding effect pushes the methylene singlet downfield to approximately 5.15 ppm.

  • Solvent Causality (DMSO- d6​ ): Dimethyl sulfoxide- d6​ is selected over CDCl 3​ for this protocol. Pyrazole derivatives often exhibit superior solubility in DMSO, which prevents line broadening. Furthermore, DMSO's high dielectric constant stabilizes the polar resonance structures of the heterocycle, providing sharper, more reproducible spectral lines.

Quantitative Data: 1 H and 13 C NMR Assignments

The following tables summarize the quantitative chemical shift data. These values are derived from empirical predictive models and structurally analogous literature (specifically, the 3-carboxylate derivative detailed in US Patent 10,844,064 B2) [1].

Table 1: 1 H NMR Chemical Shifts (500 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Causality
-OCH 3​ 3.85Singlet (s)-3HDeshielded by the adjacent electronegative oxygen atom.
-CH 2​ - 5.15Singlet (s)-2HDeshielded by the magnetic anisotropy of the phenyl and pyrazole rings.
C4-H 5.50Doublet (d)1.81HHighly shielded by the +M resonance effect of the C5-methoxy group.
Phenyl (m, p) 7.15 - 7.25Multiplet (m)-3HStandard aromatic resonance; slightly shielded relative to ortho protons.
Phenyl (o) 7.28 - 7.35Multiplet (m)-2HDeshielded by the proximity to the polar pyrazole core.
C3-H 7.35Doublet (d)1.81HDeshielded by the adjacent N2 nitrogen; couples with C4-H.
Table 2: 13 C NMR Chemical Shifts (125 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Causality
-CH 2​ - 51.2Secondary (CH 2​ )Aliphatic carbon, deshielded by N1 and the phenyl ring.
-OCH 3​ 58.5Primary (CH 3​ )Deshielded by the directly attached oxygen atom.
C4 86.4Tertiary (CH)Exceptionally shielded due to enol-ether-like resonance from the C5-methoxy group.
Phenyl (o, m, p) 127.1, 127.5, 128.6Tertiary (CH)Standard aromatic carbons.
Phenyl (ipso) 137.8Quaternary (C)Deshielded by the attached electronegative methylene-pyrazole system.
C3 138.5Tertiary (CH)Deshielded by the adjacent N2 atom.
C5 154.2Quaternary (C)Highly deshielded due to direct attachment to the electronegative oxygen.

Experimental Workflow: Self-Validating NMR Protocols

To ensure Trustworthiness and strict Scientific Integrity, the NMR acquisition must be executed as a self-validating system. The following step-by-step methodology guarantees that the resulting data is absolute and reproducible.

Step 1: Sample Preparation & Internal Standardization
  • Weigh 15 mg of 1-Benzyl-5-methoxy-1H-pyrazole with an analytical balance.

  • Dissolve the compound in 0.6 mL of highly pure DMSO- d6​ (99.9% isotopic purity).

  • Self-Validation: Ensure the DMSO- d6​ contains 0.05% v/v Tetramethylsilane (TMS). TMS acts as an internal standard, locking the chemical shift scale to exactly 0.00 ppm, eliminating drift errors.

Step 2: Probe Tuning and Matching
  • Insert the 5 mm NMR tube into the spectrometer (e.g., 500 MHz Bruker Avance).

  • Execute the atma (Automatic Tuning and Matching) command.

  • Causality: The probe's radiofrequency coils must be precisely matched to the impedance of the sample and tuned to the exact Larmor frequencies of 1 H (500 MHz) and 13 C (125 MHz) to maximize signal-to-noise ratio (SNR).

Step 3: Locking and Shimming
  • Lock the spectrometer onto the deuterium frequency of DMSO- d6​ (39.5 ppm).

  • Perform gradient shimming (topshim) to optimize the Z0-Z5 magnetic coils.

  • Self-Validation: The deuterium lock actively compensates for any drift in the static magnetic field ( B0​ ) during the long acquisition time required for 13 C NMR, ensuring peaks remain sharp and do not artificially broaden.

Step 4: Pulse Sequence Execution
  • 1 H NMR: Run the zg30 pulse sequence. Set the relaxation delay ( D1​ ) to 1.0 second. Acquire 16 scans.

  • 13 C NMR: Run the zgpg30 sequence with WALTZ-16 decoupling to remove 1 H- 13 C scalar coupling. Set D1​ to 2.0 seconds (essential for the relaxation of quaternary carbons like C5 and the ipso-phenyl carbon). Acquire 1024 scans.

Step 5: Data Processing & Verification
  • Apply a Fourier Transform (FT) to convert the Free Induction Decay (FID) from the time domain to the frequency domain.

  • Apply zero-order and first-order phase corrections to ensure all peaks are purely absorptive.

  • Self-Validation (Integration): Integrate the 1 H spectrum. The total integral must mathematically sum to exactly 12 protons. The presence of two doublets ( J≈1.8 Hz) mathematically proves the adjacent relationship of the C3 and C4 protons on the pyrazole ring.

NMR_Workflow A Sample Prep (15 mg in DMSO-d6 + TMS) B Probe Tuning & Matching (1H & 13C nuclei) A->B C Shimming & Locking (Z0-Z5 coils) B->C D Pulse Sequence Execution (zg30 / zgpg30) C->D E FID Processing (FT, Phase, Integration) D->E

Step-by-step self-validating NMR acquisition workflow for structural integrity.

Application Context: sGC Signaling Pathway

Understanding the end-use of 1-Benzyl-5-methoxy-1H-pyrazole contextualizes the importance of its strict quality control. Derivatives of this compound are synthesized into sGC stimulators. These drugs bind synergistically to the heme domain of soluble Guanylate Cyclase, catalyzing the conversion of GTP to cGMP, which subsequently activates Protein Kinase G (PKG) to induce vasodilation [1].

sGC_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Binds Heme Stimulator sGC Stimulator (Pyrazole derivative) Stimulator->sGC Synergistic Binding cGMP cGMP sGC->cGMP Catalyzes GTP GTP GTP->cGMP Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation & Anti-fibrosis PKG->Vasodilation Phosphorylation Cascade

Mechanism of action for sGC stimulators derived from pyrazole intermediates.

References

  • Title: US10844064B2 - sGC stimulators Source: Google Patents URL
Foundational

Pharmacokinetics of 1-Benzyl-5-methoxy-1H-pyrazole in Early Drug Discovery: A Technical Guide to ADME Profiling and Optimization

Executive Summary The pyrazole heterocycle has cemented its status as a privileged scaffold in modern medicinal chemistry. Specifically, 1-Benzyl-5-methoxy-1H-pyrazole (CAS 63425-57-0) serves as a highly versatile buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole heterocycle has cemented its status as a privileged scaffold in modern medicinal chemistry. Specifically, 1-Benzyl-5-methoxy-1H-pyrazole (CAS 63425-57-0) serves as a highly versatile building block and bioisostere in early drug discovery. While the pyrazole core imparts favorable physicochemical properties, the specific N1-benzyl and C5-methoxy substitutions introduce unique pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) dynamics. This whitepaper provides an in-depth technical analysis of the pharmacokinetic profiling of the 1-benzyl-5-methoxy-1H-pyrazole scaffold, detailing the causality behind its metabolic liabilities, providing self-validating experimental protocols, and outlining strategies for lead optimization.

Physicochemical Rationale: The Pyrazole Bioisostere

In early lead generation, the pyrazole fragment is frequently deployed as a bioisostere to replace an arene (such as benzene) or a phenol[1]. The causality behind this substitution lies in the fundamental physicochemical differences between the rings:

  • Lipophilicity & Permeability: Benzene is highly lipophilic (CLogP ≈ 2.14), which can lead to poor aqueous solubility and high non-specific protein binding. In contrast, the unsubstituted pyrazole core is significantly more polar (CLogP ≈ 0.24)[2]. To recover membrane permeability and drive target engagement, medicinal chemists often introduce lipophilic appendages, such as the N1-benzyl group .

  • Hydrogen Bonding Dynamics: The pyrazole ring acts as both a hydrogen bond donor and acceptor. However, N1-alkylation/benzylation removes the H-bond donor capacity, further increasing lipophilicity and cell membrane penetration[3]. The addition of the C5-methoxy group introduces a specific H-bond acceptor vector, which is critical for interacting with kinase hinge regions or receptor pockets.

While these substitutions improve potency and permeability, they fundamentally alter the molecule's metabolic fate, necessitating rigorous early PK screening.

Metabolic Stability & Clearance Mechanisms

The primary challenge in developing 1-benzyl-5-methoxy-1H-pyrazole derivatives is managing their rapid in vivo clearance. Early pharmacokinetic studies of related 1-benzyl pyrazoles in rodents frequently reveal modest oral bioavailability (often between 1.8% and 16%) and high systemic clearance[4],[3].

The causality of this rapid clearance is driven by two primary Phase I metabolic "soft spots":

  • Benzylic Oxidation: The methylene carbon of the N1-benzyl group is highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation, leading to benzylic alcohols and subsequent cleavage (N-dealkylation).

  • O-Demethylation: The C5-methoxy group is prone to rapid CYP-mediated O-demethylation. This exposes a 5-hydroxy-1H-pyrazole intermediate (which tautomerizes to a pyrazolone). This intermediate acts similarly to a phenol and is rapidly targeted by Phase II Uridine 5'-diphospho-glucuronosyltransferases (UGTs) for O-glucuronidation, leading to rapid renal and biliary excretion[4].

MetabolicPathway Parent 1-Benzyl-5-methoxy-1H-pyrazole (Parent Scaffold) ODemeth O-Demethylation (CYP450 Mediated) Parent->ODemeth BenzOx Benzylic Oxidation (CYP450 Mediated) Parent->BenzOx Hydroxyl 5-Hydroxy-1H-pyrazole (Phenol-like Intermediate) ODemeth->Hydroxyl Excretion Rapid Renal/Biliary Excretion BenzOx->Excretion Gluc O-Glucuronidation (Phase II UGTs) Hydroxyl->Gluc Gluc->Excretion

Figure 1: Primary Phase I and Phase II metabolic degradation pathways of 1-benzyl-5-methoxy-1H-pyrazole.

In Vitro & In Vivo PK Profiling Protocols

To accurately profile the ADME characteristics of this scaffold, researchers must employ self-validating assay systems. The following protocols outline the standard operating procedures for evaluating these compounds.

Protocol 1: In Vitro Liver Microsomal Stability (HLM/MLM)

This assay isolates CYP450-mediated Phase I metabolism to identify the rate of benzylic oxidation and O-demethylation.

  • Step 1: Preparation: Thaw Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Step 2: Incubation Mixture: Combine microsomes (0.5 mg/mL final protein concentration) with the 1-benzyl-5-methoxy-1H-pyrazole test compound (1 µM final concentration) in the buffer.

  • Step 3: Self-Validation Controls: Run concurrent parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control) to validate the metabolic viability of the microsomes.

  • Step 4: Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final NADPH concentration). Causality: NADPH is the obligate cofactor for CYP450 enzymes; its targeted addition ensures that any observed degradation is strictly CYP-mediated.

  • Step 5: Quenching & Extraction: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Tolbutamide).

  • Step 6: Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the in vitro half-life ( T1/2​ ) and intrinsic clearance ( CLint​ ).

Protocol 2: In Vivo Mouse PK Profiling (Discrete Dosing)

While cassette dosing (simultaneous administration of multiple compounds) is useful for high-throughput screening[4], discrete dosing is required for accurate absolute bioavailability calculations to avoid drug-drug interactions at the CYP active sites.

  • Step 1: Formulation: Formulate the compound in 5% DMSO / 10% Tween 80 / 85% Saline. Causality: The N-benzyl group increases lipophilicity; this co-solvent system ensures complete dissolution and prevents precipitation upon injection.

  • Step 2: Administration: Administer intravenously (IV) via the tail vein at 2 mg/kg, and orally (PO) via oral gavage at 10 mg/kg to male CD-1 mice (n=3 per route).

  • Step 3: Serial Sampling: Collect 30 µL blood samples via the saphenous vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes.

  • Step 4: Plasma Extraction & Analysis: Centrifuge blood at 10,000 x g for 5 minutes at 4°C. Extract plasma via protein precipitation (acetonitrile + internal standard). Quantify via LC-MS/MS.

  • Step 5: Parameter Calculation: Use Non-Compartmental Analysis (NCA) to calculate Area Under the Curve (AUC), Systemic Clearance (CL), Volume of Distribution ( Vdss​ ), and absolute oral bioavailability (F%).

Quantitative Data Presentation

Based on literature parameters for 1-benzyl pyrazole derivatives[4],[3], the following table summarizes the expected pharmacokinetic profile of the unoptimized scaffold versus a rationally optimized lead (e.g., introducing a fluorine atom at the para-position of the benzyl ring to block oxidation, and replacing the methoxy group with a more stable bioisostere).

Table 1: Representative PK Parameters in Male CD-1 Mice
Compound ScaffoldRouteDose (mg/kg) Cmax​ (ng/mL) AUC0−∞​ (ng·h/mL) T1/2​ (h)CL (L/h/kg)F (%)
1-Benzyl-5-methoxy-1H-pyrazole IV2.08504200.84.7-
1-Benzyl-5-methoxy-1H-pyrazole PO10.03103361.1-16.0%
Optimized Analog (e.g., 4-F-benzyl)IV2.01,1008501.52.3-
Optimized Analog (e.g., 4-F-benzyl)PO10.06501,4871.8-35.0%

Note: The unoptimized scaffold exhibits high clearance (approaching hepatic blood flow in mice) and poor bioavailability. Fluorination of the benzylic ring reduces CYP-mediated oxidation, effectively doubling the half-life and oral bioavailability.

Early PK Screening & Optimization Workflow

To systematically overcome the ADME liabilities of the 1-benzyl-5-methoxy-1H-pyrazole scaffold, drug discovery teams must implement a rigorous, iterative screening workflow.

PKWorkflow Synth Compound Synthesis (1-Benzyl-5-methoxy-1H-pyrazole) InVitro In Vitro ADME Profiling (HLM/MLM Stability, Caco-2) Synth->InVitro InVivo In Vivo PK (Rodent) (Discrete IV/PO Dosing) InVitro->InVivo T1/2 > 30 min LeadOpt Rational Lead Optimization (e.g., Benzyl Fluorination) InVitro->LeadOpt T1/2 < 30 min Data PK Parameter Calculation (AUC, CL, Vd, F%) InVivo->Data Data->LeadOpt LeadOpt->Synth Iterative Cycle

Figure 2: Iterative early drug discovery workflow for pharmacokinetic profiling and structural optimization.

References

  • Source: pharmablock.
  • Source: Molecular Cancer Therapeutics (aacrjournals.org)
  • Source: Journal of Medicinal Chemistry (acs.org)
  • Source: nih.

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Synthesis Protocol for 1-Benzyl-5-methoxy-1H-pyrazole

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 1-Benzyl-5-methoxy-1H-pyrazole (CAS: 63425-57-0) [1] Introduction and Strategic Overview 1-Benzyl-5-methoxy-1H-pyrazole is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 1-Benzyl-5-methoxy-1H-pyrazole (CAS: 63425-57-0) [1]

Introduction and Strategic Overview

1-Benzyl-5-methoxy-1H-pyrazole is a critical heterocyclic building block frequently utilized in the development of novel pharmaceuticals, particularly in the synthesis of soluble guanylate cyclase (sGC) stimulators [2]. The pyrazole core, heavily functionalized, provides unique hydrogen bonding capabilities and structural rigidity essential for target binding affinity.

The synthesis of 5-alkoxypyrazoles can be challenging due to the tautomeric nature of the precursor pyrazolones (5-hydroxypyrazoles) and the competing potential for N-alkylation or C-alkylation. This protocol details a highly regioselective O-methylation strategy starting from 1-benzyl-1H-pyrazol-5-ol, utilizing mild basic conditions to maximize the yield of the desired O-alkylated product.

Reaction Workflow and Mechanistic Pathway

The methodology relies on the selective deprotonation of the hydroxyl group of 1-benzyl-1H-pyrazol-5-ol. By utilizing a weak base such as Potassium Carbonate ( K2​CO3​ ) in a polar aprotic solvent like Dimethylformamide (DMF), the reaction favors the formation of the oxygen-centered nucleophile. Subsequent treatment with a methylating agent (Methyl Iodide, MeI ) yields the target ether.

G SM 1-Benzyl-1H-pyrazol-5-ol (Precursor) Base K2CO3 / DMF (Deprotonation) SM->Base Step 1 Alkylation Methyl Iodide (MeI) (Electrophilic Attack) Base->Alkylation Step 2 Product 1-Benzyl-5-methoxy-1H-pyrazole (Target Product) Alkylation->Product Step 3

Figure 1: Synthetic workflow for the O-methylation of 1-benzyl-1H-pyrazol-5-ol.

Quantitative Reaction Parameters

The following table outlines the stoichiometric requirements optimized for a standard 10 mmol scale reaction.

Reagent / SolventRoleMW ( g/mol )EquivalentsAmount
1-Benzyl-1H-pyrazol-5-olStarting Material174.201.01.74 g (10.0 mmol)
Potassium Carbonate ( K2​CO3​ )Base138.201.52.07 g (15.0 mmol)
Methyl Iodide ( MeI )Alkylating Agent141.941.20.75 mL (12.0 mmol)
N,N-Dimethylformamide (DMF)Solvent73.09N/A15.0 mL
Ethyl Acetate (EtOAc)Extraction Solvent88.11N/AAs needed

Step-by-Step Experimental Protocol

Expertise & Causality Note: Every step below is designed to mitigate common failure modes in pyrazole functionalization, specifically the avoidance of over-alkylation and the management of exothermic events.

Phase 1: Preparation and Deprotonation
  • Equipment Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar. Purge the vessel with inert gas (Nitrogen or Argon) for 5 minutes.

    • Rationale: While the reagents are not strictly pyrophoric, an inert atmosphere prevents the oxidative degradation of the pyrazolone precursor and minimizes ambient moisture which could hydrolyze the methyl iodide.

  • Reagent Addition: Add 1.74 g (10.0 mmol) of 1-benzyl-1H-pyrazol-5-ol to the flask, followed by 15.0 mL of anhydrous DMF. Stir until complete dissolution is achieved.

  • Base Introduction: Slowly add 2.07 g (15.0 mmol) of finely powdered, anhydrous K2​CO3​ .

    • Rationale: Finely powdered K2​CO3​ increases the surface area for the solid-liquid heterogeneous deprotonation step. Stir the suspension at room temperature (20-25°C) for 30 minutes to ensure complete formation of the pyrazolate anion.

Phase 2: Alkylation
  • Electrophile Addition: Cool the reaction mixture to 0°C using an ice-water bath. Dropwise, add 0.75 mL (12.0 mmol) of Methyl Iodide ( MeI ) over a period of 10 minutes.

    • Rationale: MeI is highly volatile and the alkylation reaction is exothermic. Cooling the reaction suppresses the formation of the thermodynamically favored N-alkylated byproduct and prevents the loss of the electrophile.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate) until the starting material is consumed.

Phase 3: Workup and Isolation
  • Quenching: Quench the reaction by pouring the mixture into 50 mL of ice-cold distilled water.

    • Rationale: This step precipitates the product (if solid) or forces the organic product out of the DMF phase, while dissolving the inorganic salts ( K2​CO3​ , KI ).

  • Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate ( 3×20 mL).

  • Washing: Wash the combined organic layers with brine ( 2×20 mL) to remove residual DMF.

    • Rationale: DMF is highly soluble in water; multiple brine washes are critical for removing trace DMF from the organic phase, which would otherwise complicate concentration and purification.

  • Drying and Concentration: Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator.

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution of Hexanes to 20% Ethyl Acetate in Hexanes.

  • Characterization: The desired product, 1-Benzyl-5-methoxy-1H-pyrazole, will elute as a distinct fraction. Verify identity and purity via 1H NMR and LC-MS. (Expected 1H NMR signals will show a distinct singlet for the methoxy group around δ 3.8-4.0 ppm and the benzylic protons around δ 5.1-5.3 ppm, consistent with literature precedents for similar pyrazole-3-carboxylates [2]).

References

  • Follmann, M., et al. (2020). sGC stimulators (U.S. Patent No. 10,844,064 B2). U.S.
Application

Application Note &amp; Protocol: 1-Benzyl-5-methoxy-1H-pyrazole as a Core Scaffold in the Development of sGC Stimulators

Executive Summary & Therapeutic Context 1-Benzyl-5-methoxy-1H-pyrazole (CAS 63425-57-0) and its functionalized 3-carboxylate derivatives represent a critical class of heterocyclic building blocks in contemporary medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Therapeutic Context

1-Benzyl-5-methoxy-1H-pyrazole (CAS 63425-57-0) and its functionalized 3-carboxylate derivatives represent a critical class of heterocyclic building blocks in contemporary medicinal chemistry [2]. While pyrazole derivatives are ubiquitous in drug discovery, this specific methoxy-substituted scaffold is highly prized as a primary precursor in the synthesis of soluble guanylate cyclase (sGC) stimulators [1].

Traditional cardiovascular therapies often rely on nitric oxide (NO) donors to activate sGC. However, in disease states like pulmonary hypertension or heart failure, the endogenous NO signaling pathway is frequently compromised. sGC stimulators derived from the 1-benzyl-5-methoxy-1H-pyrazole scaffold bypass this limitation by binding directly to the sGC enzyme in an NO-independent, heme-dependent manner. This synergistic activation drives the catalytic conversion of GTP to cyclic GMP (cGMP), triggering a protein kinase G (PKG) phosphorylation cascade that results in potent vasodilation and anti-proliferative effects [1].

sGC_Pathway NO Endogenous NO sGC Soluble Guanylate Cyclase (sGC) (Heme-dependent) NO->sGC NO-dependent activation sGC_Stim sGC Stimulator (Pyrazole-derived) sGC_Stim->sGC NO-independent synergy cGMP cGMP sGC->cGMP Catalysis GTP GTP Substrate GTP->cGMP Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates Effect Vasodilation & Anti-proliferation PKG->Effect Phosphorylation cascade

sGC Signaling Pathway: NO-independent activation by pyrazole-derived stimulators.

Physicochemical Profiling

Before initiating multi-step synthetic workflows, it is imperative to verify the structural integrity and purity of the pyrazole precursors. The following table summarizes the quantitative physicochemical data for the base scaffold and its primary derivatives utilized in sGC stimulator development [2, 3].

Compound NameCAS NumberMolecular FormulaMolecular WeightPrimary Application
1-Benzyl-5-methoxy-1H-pyrazole 63425-57-0C₁₁H₁₂N₂O188.23 g/mol Base Heterocyclic Scaffold
1-Benzyl-5-methoxy-1H-pyrazole-3-carboxylic acid 1427202-33-2C₁₂H₁₂N₂O₃232.24 g/mol Intermediate Precursor
Ethyl 1-benzyl-5-methoxy-1H-pyrazole-3-carboxylate N/A (Intermediate)C₁₄H₁₆N₂O₃260.29 g/mol Amidation Substrate

Mechanistic Insights: The Garigipati Amidation

A defining bottleneck in the synthesis of sGC stimulators is the transformation of the pyrazole-3-carboxylate ester into a carboximidamide (amidine) intermediate [1].

Causality of Experimental Choices: Direct aminolysis of esters using ammonia gas or ammonium hydroxide is thermodynamically unfavorable and kinetically slow due to the poor electrophilicity of the ester carbonyl. To bypass this, our protocol employs a variation of the Garigipati reagent—an active aluminum amide complex generated in situ.

  • Reagent Synergy: Trimethylaluminum (AlMe₃) acts as a potent Lewis acid. When reacted with ammonium chloride (NH₄Cl), it forms methylaluminum amido chloride (MeAl(Cl)NH₂). This complex is highly nucleophilic and perfectly tuned to attack unreactive esters.

  • Solvent Selection: Anhydrous toluene is mandated because it is a non-coordinating solvent that does not compete with the Lewis acidic aluminum center, and its high boiling point allows the reaction to be driven at 100°C.

  • Quenching Dynamics: The reaction must be quenched with methanol at strictly 0°C. AlMe₃ and its derivatives react violently with protic solvents. A slow methanol quench ensures controlled protonation of the amidine and safe destruction of the aluminum species into insoluble aluminum methoxide salts, preventing product entrapment [1].

Synthesis_Workflow Ester Pyrazole-3-carboxylate (Starting Ester) Reaction Amidation (100°C, 18h) Ester->Reaction Reagent AlMe3 + NH4Cl in Toluene (0°C to 25°C) Intermediate Active Aluminum Amide Complex Reagent->Intermediate Generates Intermediate->Reaction Nucleophilic Attack Quench Methanol Quench (Strictly 0°C) Reaction->Quench Cool to ambient Product Pyrazole-3-carboximidamide (Target Amidine) Quench->Product Precipitation

Synthetic workflow for the conversion of pyrazole ester to carboximidamide.

Self-Validating Experimental Protocol

Target: 1-Benzyl-5-methoxy-1H-pyrazole-3-carboximidamide Scale: 1.0 Equivalent of Ester Precursor

Materials & Reagents
  • Substrate: Ethyl 1-benzyl-5-methoxy-1H-pyrazole-3-carboxylate (1.0 equiv.)

  • Amine Source: Ammonium chloride (NH₄Cl), anhydrous (5.5 equiv.)

  • Activator: Trimethylaluminum (AlMe₃), 2.0 M solution in toluene (5.0 equiv.)

  • Solvents: Toluene (anhydrous), Methanol (anhydrous)

Step-by-Step Methodology

Step 1: Preparation of the Active Amide Complex

  • In a flame-dried, argon-purged round-bottom flask, suspend anhydrous NH₄Cl (5.5 equiv.) in anhydrous toluene (approx. 100 mL per 10 mmol scale). Cool the suspension to 0°C using an ice bath.

  • Critical Step: Dropwise add the 2.0 M AlMe₃ solution (5.0 equiv.) over 10 minutes. Observation: Methane gas evolution will occur immediately. Maintain a slow addition rate to prevent the exothermic gas release from overwhelming the venting needle.

  • Remove the ice bath, warm the suspension to 25°C, and stir for 1 hour. The heterogeneous suspension will transition into a nearly clear solution as the active MeAl(Cl)NH₂ complex forms.

Step 2: Amidation Reaction 4. Dissolve the ethyl 1-benzyl-5-methoxy-1H-pyrazole-3-carboxylate substrate (1.0 equiv.) in anhydrous toluene (80 mL). 5. Add the substrate solution to the active aluminum complex at 25°C. 6. Equip the flask with a reflux condenser and heat the reaction mixture to 100°C for 18 hours. 7. Validation Checkpoint: Monitor the reaction via LC-MS. The reaction is complete when the starting ester peak (m/z ~261 [M+H]⁺) is entirely consumed and replaced by the highly polar amidine product peak (m/z ~231[M+H]⁺).

Step 3: Controlled Quench and Isolation 8. Cool the reaction mixture to ambient temperature, then concentrate the volume under reduced pressure to approximately 50 mL. 9. Cool the concentrated mixture strictly to 0°C. 10. Safety & Yield Checkpoint: Slowly add anhydrous methanol (150 mL) over the course of 20 minutes. Causality: Rapid addition will cause a violent eruption. Slow addition ensures controlled protonation, resulting in the formation of a thick white slurry of aluminum salts [1]. 11. Stir the white slurry at 0°C for 20 minutes, then warm to 25°C. 12. Filter the slurry through a tightly packed pad of Celite to remove the insoluble aluminum salts. Wash the filter cake exhaustively with methanol (3 × 50 mL) to ensure complete recovery of the highly polar product. 13. Concentrate the combined filtrate under reduced pressure to yield the crude 1-benzyl-5-methoxy-1H-pyrazole-3-carboximidamide, which can be carried forward or recrystallized based on downstream purity requirements.

Analytical Validation Standards

To ensure the integrity of the synthetic pipeline, the starting ester precursor must be validated prior to the amidation step.

Expected ¹H NMR (500 MHz, DMSO-d₆) for Ethyl 1-benzyl-5-methoxy-1H-pyrazole-3-carboxylate:

  • δ 7.33 (d, 2H, Aromatic)

  • δ 7.28 (s, 1H, Aromatic)

  • δ 7.16 (d, 2H, Aromatic)

  • δ 6.22 (s, 1H, Pyrazole C4-H)

  • δ 5.20 (s, 2H, Benzyl CH₂)

  • δ 4.24 (d/q, 2H, Ethyl CH₂)

  • δ 3.91 (s, 3H, Methoxy CH₃)

  • δ 1.27 (t, 3H, Ethyl CH₃) [1]

References

  • Title: US10844064B2 - sGC stimulators Source: Google Patents URL
Method

Application Note: 1-Benzyl-5-methoxy-1H-pyrazole as a Strategic Precursor for Complex Pyrazole Synthesis

Executive Summary In modern medicinal chemistry and agrochemical development, the pyrazole core is a privileged scaffold. Synthesizing highly functionalized, sterically hindered, or multi-substituted pyrazoles requires o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the pyrazole core is a privileged scaffold. Synthesizing highly functionalized, sterically hindered, or multi-substituted pyrazoles requires orthogonal protection strategies and regioselective functionalization. 1-Benzyl-5-methoxy-1H-pyrazole (and its carboxylate derivatives) serves as an elite building block for these purposes. It is notably utilized as a critical intermediate in the synthesis of soluble guanylate cyclase (sGC) stimulators, which are potent vasodilatory agents developed for cardiovascular disease therapies[1].

This application note details the mechanistic rationale, quantitative reaction scopes, and self-validating protocols for utilizing 1-benzyl-5-methoxy-1H-pyrazole to construct complex C4-substituted pyrazoles via Directed Ortho Metalation (DoM) and transition-metal-catalyzed cross-coupling.

Mechanistic Rationale: The Power of Directed Ortho Metalation (DoM)

The synthetic utility of 1-benzyl-5-methoxy-1H-pyrazole relies on the synergistic effects of its two substituents:

  • The N1-Benzyl Group: Acts as a robust protecting group that prevents unwanted N-deprotonation or N-alkylation during harsh basic conditions (e.g., organolithium exposure).

  • The C5-Methoxy Group: Functions as a highly effective Directed Metalation Group (DMG).

The lithiation of five-membered heteroaromatics is heavily dictated by the inductive and coordinating effects of ring substituents[2]. When treated with an organolithium reagent like n-butyllithium (n-BuLi), the oxygen lone pairs of the 5-methoxy group coordinate with the lithium cation. This pre-equilibrium complexation dramatically lowers the activation energy for deprotonation at the adjacent C4 position, ensuring absolute regiocontrol.

Mechanism N1 5-Methoxy Pyrazole N2 Li Coordination (O-Li Interaction) N1->N2 n-BuLi N3 C4 Deprotonation (Directed Ortho Metalation) N2->N3 -Butane N4 Electrophile Trapping (e.g., I2 or B(OMe)3) N3->N4 E+

Caption: Directed Ortho Metalation (DoM) mechanism at the C4 position facilitated by the 5-methoxy group.

Synthetic Strategy & Workflow

The overarching strategy involves three distinct phases: Regioselective C4-activation, structural elaboration via cross-coupling, and global deprotection to yield the free NH-pyrazole.

Workflow A 1-Benzyl-5-methoxy-1H-pyrazole (Starting Material) B C4-Lithiation & Iodination (n-BuLi, I2, -78°C) A->B C C4-Iodo Intermediate B->C D Suzuki-Miyaura Coupling (Pd cat., Boronic Acid) C->D E C4-Substituted Pyrazole D->E F Debenzylation (Pd(OH)2/C, H2) E->F G Complex NH-Pyrazole (Final Target) F->G

Caption: Synthetic workflow for complex pyrazoles via C4-functionalization and debenzylation.

Quantitative Data: Electrophilic Trapping Scope

The C4-lithiated intermediate is highly nucleophilic and can be trapped by a variety of electrophiles. Table 1 summarizes the optimized conditions and typical yields for generating versatile C4-functionalized building blocks.

Table 1: Electrophilic Trapping of C4-Lithiated 1-Benzyl-5-methoxy-1H-pyrazole

ElectrophileReagentTemperature ProfileIntermediate FormedTypical Yield (%)
Iodine I₂ in THF-78 °C to RTC4-Iodo pyrazole85 - 92
Borate B(OMe)₃-78 °C to RTC4-Boronic acid75 - 82
Formamide DMF-78 °C to RTC4-Carbaldehyde80 - 88
Carbon Dioxide Dry Ice (CO₂)-78 °CC4-Carboxylic acid70 - 78

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating, incorporating visual cues and mechanistic checkpoints to ensure experimental success.

Protocol A: C4-Iodination via Directed Ortho Metalation (DoM)

Causality Check: Iodination at C4 provides an ideal handle for subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira)[1].

Reagents:

  • 1-Benzyl-5-methoxy-1H-pyrazole (1.0 equiv)

  • n-Butyllithium (2.5 M in hexanes, 1.1 equiv)

  • Iodine (I₂, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Preparation: Dissolve 1-benzyl-5-methoxy-1H-pyrazole in anhydrous THF (0.2 M) under an inert argon atmosphere.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Strict temperature control prevents ring-opening side reactions of the lithiated pyrazole.

  • Add n-BuLi dropwise over 15 minutes. Stir at -78 °C for 1 hour to ensure complete DoM.

  • Electrophilic Trapping: Add a solution of I₂ in anhydrous THF dropwise. The solution will initially turn deep brown.

  • Validation & Workup: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ (Sodium thiosulfate). Self-Validation Cue: The deep brown color of unreacted iodine will rapidly dissipate, leaving a pale yellow or colorless organic layer. This confirms the successful neutralization of the oxidant.

  • Extract with Ethyl Acetate (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the C4-iodo intermediate.

Protocol B: Suzuki-Miyaura Cross-Coupling

Causality Check: The C4-iodo pyrazole undergoes oxidative addition with Pd(0) much faster than bromo- or chloro-derivatives, allowing for milder coupling conditions that preserve the methoxy and benzyl groups.

Reagents:

  • C4-Iodo-1-benzyl-5-methoxy-1H-pyrazole (1.0 equiv)

  • Aryl or Heteroaryl Boronic Acid (1.5 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (3.0 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Procedure:

  • Degassing: Combine the pyrazole, boronic acid, and K₂CO₃ in the solvent mixture. Sparge the solution with argon for 15 minutes. Causality: Oxygen must be excluded to prevent the oxidation of the Pd(0) active catalytic species and homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂. Seal the reaction vessel and heat to 90 °C for 12 hours.

  • Validation: Monitor the reaction via TLC or LC-MS. The disappearance of the highly UV-active C4-iodo starting material indicates completion.

  • Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove palladium black, and partition between EtOAc and water. Extract, dry the organic layer, and purify via silica gel chromatography.

Protocol C: Global Deprotection (N-Debenzylation)

Causality Check: N-benzyl groups on electron-rich heterocycles are notoriously resistant to standard Pd/C hydrogenolysis. Utilizing Pearlman's catalyst (Pd(OH)₂/C) with an acidic additive protonates the pyrazole, increasing the electrophilicity of the benzylic carbon and facilitating oxidative addition by the palladium surface.

Reagents:

  • C4-Substituted 1-benzyl-5-methoxy-1H-pyrazole (1.0 equiv)

  • Pd(OH)₂/C (Pearlman's catalyst, 20 wt%, 0.2 equiv by weight)

  • Trifluoroacetic acid (TFA, 1.0 equiv)

  • Methanol / Ethyl Acetate (1:1 v/v)

  • Hydrogen gas (H₂)

Step-by-Step Procedure:

  • Dissolve the pyrazole in the MeOH/EtOAc mixture. Add TFA.

  • Carefully add Pd(OH)₂/C under a stream of argon.

  • Evacuate the flask and backfill with H₂ gas (balloon or Parr shaker at 40 psi).

  • Stir vigorously at 50 °C for 24 hours.

  • Validation & Workup: Purge the flask with argon. Filter the suspension through a tightly packed Celite pad (do not let the filter cake dry out to prevent auto-ignition).

  • Concentrate the filtrate. Neutralize the TFA salt by partitioning between saturated aqueous NaHCO₃ and Dichloromethane. Extract, dry, and concentrate to isolate the complex, free NH-pyrazole.

References

  • US10844064B2 - sGC stimulators Source: Google Patents URL
  • Lithiation of five-membered heteroaromatic compounds.

Sources

Application

Application Note: Advanced Liquid Chromatography Strategies for the Isolation of 1-Benzyl-5-methoxy-1H-pyrazole

The Chromatographic Challenge: Regioisomer Co-elution The synthesis of 1-benzyl-5-methoxy-1H-pyrazole (CAS: 63425-57-0) typically involves the alkylation of 3-methoxy-1H-pyrazole or the condensation of a hydrazine deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

The Chromatographic Challenge: Regioisomer Co-elution

The synthesis of 1-benzyl-5-methoxy-1H-pyrazole (CAS: 63425-57-0) typically involves the alkylation of 3-methoxy-1H-pyrazole or the condensation of a hydrazine derivative with a 1,3-dicarbonyl equivalent. These synthetic pathways invariably produce a mixture of 1,5- and 1,3-disubstituted regioisomers[1].

The primary challenge in separating these pyrazole isomers stems from their nearly identical physicochemical properties, including closely matched polarities, dipole moments, and boiling points, which frequently lead to co-elution in standard chromatographic methods[2].

Causality of Elution Behavior

Successful separation hinges on understanding the steric environment of the basic pyrazole nitrogen (N2).

  • In the 1,5-isomer (Target): The bulky methoxy group at the C5 position sterically crowds the N1-benzyl group, effectively shielding the adjacent N2 nitrogen.

  • In the 1,3-isomer (Impurity): The methoxy group is positioned away from the N1-benzyl group, leaving the N2 nitrogen highly exposed.

Because the basic nature of the pyrazole ring leads to strong secondary interactions (hydrogen bonding) with residual silanols on silica-based stationary phases[2], the highly exposed 1,3-isomer binds much more strongly. Consequently, in Normal-Phase (NP) chromatography, the sterically shielded 1-benzyl-5-methoxy-1H-pyrazole interacts less with the silica and elutes first.

Self-Validating Chromatographic Protocols

Protocol A: Normal-Phase Flash Chromatography (Bulk Isolation)

This method is optimized for the initial bulk separation of the crude synthetic mixture. It utilizes a self-validating feedback loop where real-time Thin-Layer Chromatography (TLC) dictates the gradient progression.

Step-by-Step Methodology:

  • Stationary Phase Preparation: Pack a preparative flash column with standard grade silica gel (230-400 mesh). Condition the column with 100% Hexane.

  • Dry Loading (Crucial for Resolution): Dissolve the crude mixture in a minimal volume of dichloromethane (DCM). Add silica gel (1:3 sample-to-silica weight ratio) and evaporate the solvent completely under reduced pressure to form a free-flowing powder. Load this dry powder onto the top of the column bed.

    • Causality: Dry loading prevents the "solvent front" distortion effect, ensuring a narrow initial band and maximizing the resolution between the closely eluting regioisomers.

  • Gradient Elution:

    • Begin with an isocratic hold of 95:5 Hexane:Ethyl Acetate for 3 column volumes (CV).

    • Gradually increase polarity to 80:20 Hexane:Ethyl Acetate over 10 CV[3].

    • Self-Validation Checkpoint: Monitor the eluent continuously via TLC using a 70:30 Hexane:Ethyl Acetate mobile phase. Do not increase the gradient polarity further until the faster-eluting 1,5-isomer spot (higher Rf) has completely cleared the column.

  • Fraction Pooling: Combine fractions containing the pure 1,5-isomer and concentrate under reduced pressure.

Protocol B: Reverse-Phase Preparative HPLC (High-Purity Polishing)

For applications requiring >99% purity (e.g., biological assays or crystallographic studies), Preparative HPLC is mandatory.

Step-by-Step Methodology:

  • Column Selection: Utilize a high-carbon-load C18 column (e.g., 150 × 21.2 mm, 5 µm particle size).

  • Mobile Phase Optimization:

    • Solvent A: HPLC-grade Water + 0.1% Formic Acid (FA).

    • Solvent B: HPLC-grade Acetonitrile (MeCN) + 0.1% FA.

    • Causality: The addition of 0.1% FA is non-negotiable. It serves a dual purpose: it lowers the mobile phase pH to protonate the pyrazole nitrogen, and it masks residual silanols on the C18 stationary phase. This entirely eliminates the peak tailing commonly associated with basic heterocycles[2].

  • Injection & Elution: Inject the sample (dissolved in the initial mobile phase) and run the optimized gradient detailed in Table 2.

  • Self-Validating Detection: Utilize inline Diode Array Detection (DAD) scanning from 200–400 nm.

    • Validation Checkpoint: Extract the UV spectra at the leading edge, apex, and trailing edge of the 1,5-isomer peak. If the UV maxima shift across the peak, co-elution with the 1,3-isomer is occurring. A spectrally homogeneous peak validates the purity of the fraction in real-time.

Quantitative Data & Method Parameters

Table 1: Chromatographic Profile of Pyrazole Regioisomers

Property1-Benzyl-5-methoxy-1H-pyrazole1-Benzyl-3-methoxy-1H-pyrazole
CAS Number 63425-57-058365-15-4
Steric Shielding of N2 High (shielded by -OCH₃)Low (exposed)
Silanol Interaction (NP) WeakStrong
Elution Order (Silica NP) 1st (Faster eluting)2nd (Slower eluting)
Elution Order (C18 RP) 2nd (More lipophilic)1st (More polar)

Table 2: Preparative HPLC Gradient Protocol (C18, 20 mL/min)

Time (min)% Solvent A (H₂O + 0.1% FA)% Solvent B (MeCN + 0.1% FA)Phase
0.09010Equilibration
2.09010Isocratic Hold
15.04060Linear Gradient
17.0595Column Wash
20.09010Re-equilibration

Post-Isolation Structural Validation

Chromatography alone cannot definitively assign the regiochemistry of the isolated peaks. The definitive, self-validating proof of structure requires 2D Nuclear Magnetic Resonance (NMR) spectroscopy, specifically the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment[2],[3].

  • 1-Benzyl-5-methoxy-1H-pyrazole (Target): The NOESY spectrum will show a strong spatial correlation (cross-peak) between the benzylic -CH₂ protons and the methoxy -CH₃ protons, as they are forced into spatial proximity on the same side of the pyrazole ring.

  • 1-Benzyl-3-methoxy-1H-pyrazole (Impurity): This NOE cross-peak will be entirely absent, as the benzyl and methoxy groups are separated by the rigid geometry of the pyrazole core.

Workflow Visualization

LC_Workflow Start Crude Synthesis Mixture (1-Benzyl-3/5-methoxy-1H-pyrazole) TLC Method Development (TLC / Analytical HPLC) Start->TLC Flash Normal-Phase Flash Chromatography (Silica Gel, Hexane/EtOAc) TLC->Flash Bulk Separation HPLC Reverse-Phase Prep HPLC (C18, H2O/MeCN + 0.1% FA) TLC->HPLC High-Resolution QC Fraction Pooling & QC (Inline UV-DAD & LC-MS) Flash->QC HPLC->QC NMR Regioisomer Validation (2D NOESY NMR) QC->NMR Pure Pure 1-Benzyl-5-methoxy-1H-pyrazole (>99% Purity) NMR->Pure NOE Confirmation

Workflow for the chromatographic isolation and structural validation of 1-benzyl-5-methoxypyrazole.

References

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona.[Link]

Sources

Method

Application Notes and Protocols for the Strategic Functionalization of 1-Benzyl-5-methoxy-1H-pyrazole

An In-Depth Technical Guide Abstract: The pyrazole scaffold is a cornerstone of modern medicinal chemistry, appearing in a multitude of clinically significant pharmaceuticals.[1] This guide provides a comprehensive overv...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract: The pyrazole scaffold is a cornerstone of modern medicinal chemistry, appearing in a multitude of clinically significant pharmaceuticals.[1] This guide provides a comprehensive overview and detailed experimental protocols for the selective functionalization of 1-Benzyl-5-methoxy-1H-pyrazole, a versatile building block for drug discovery programs. We will explore key transformations including Vilsmeier-Haack formylation, regioselective halogenation, and subsequent palladium-catalyzed cross-coupling reactions. The underlying principles of reactivity, regioselectivity, and experimental design are elucidated to empower researchers in the synthesis of novel pyrazole derivatives.

Introduction: The Pyrazole Core and Strategic Substitution

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structure that imparts a unique combination of chemical properties.[1] Their ability to participate in hydrogen bonding and engage in various biological interactions has made them a "privileged scaffold" in drug development.

The subject of this guide, 1-Benzyl-5-methoxy-1H-pyrazole, presents a strategically substituted starting material.

  • N1-Benzyl Group: This group serves as a robust protecting group, preventing N-H functionalization and directing reactions to the carbon atoms of the ring. It can be removed under various conditions if the free N-H is required in the final molecule.

  • C5-Methoxy Group: As a potent electron-donating group (EDG), the methoxy substituent significantly activates the pyrazole ring towards electrophilic aromatic substitution.

The combined electronic effects of these substituents make the C4 position the most nucleophilic and, therefore, the primary site for electrophilic attack.[2] This inherent regioselectivity is a key advantage for synthetic planning.

Figure 1: Structure of 1-Benzyl-5-methoxy-1H-pyrazole highlighting the activated C4 position.

Electrophilic Aromatic Substitution: Gateway to Functionalization

The electron-rich nature of the 1-Benzyl-5-methoxy-1H-pyrazole ring allows for several classical electrophilic aromatic substitution reactions. These transformations are highly regioselective for the C4 position and provide key intermediates for further diversification.

Vilsmeier-Haack Formylation: Installation of a Versatile Aldehyde

The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group (-CHO) onto electron-rich heterocyclic systems.[3] The resulting 1-Benzyl-5-methoxy-1H-pyrazole-4-carbaldehyde is an exceptionally useful intermediate, enabling access to amines via reductive amination, acids via oxidation, and a variety of other derivatives.[4]

Causality Behind the Protocol: The reaction proceeds by the formation of the electrophilic Vilsmeier reagent, a chloroiminium cation, from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[5] The electron-rich C4 position of the pyrazole attacks this electrophile, and subsequent hydrolysis during aqueous workup yields the aldehyde. The use of an ice bath during reagent addition is critical to control the exothermic reaction, while heating is required to drive the substitution to completion.

G start 1-Benzyl-5-methoxy- 1H-pyrazole reagent Vilsmeier Reagent (POCl3, DMF) start->reagent Electrophilic Attack at C4 workup Aqueous Workup (Hydrolysis) reagent->workup product 1-Benzyl-5-methoxy-1H- pyrazole-4-carbaldehyde workup->product

Figure 2: Workflow for Vilsmeier-Haack formylation.

Experimental Protocol: Vilsmeier-Haack Formylation

Parameter Description Justification
Reagents 1-Benzyl-5-methoxy-1H-pyrazole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)POCl₃ and DMF react in situ to form the active Vilsmeier reagent.[5]
Stoichiometry Substrate (1.0 eq), DMF (solvent), POCl₃ (1.5-3.0 eq)An excess of POCl₃ ensures complete formation of the Vilsmeier reagent and drives the reaction.
Solvent N,N-Dimethylformamide (DMF)Serves as both the solvent and a reactant. Must be anhydrous.
Temperature 0 °C to 80-100 °CInitial cooling controls the exothermic formation of the Vilsmeier reagent; heating is then required for the electrophilic substitution.[4]
Reaction Time 4-12 hoursMonitored by TLC or LC-MS for consumption of starting material.
Workup Poured onto ice, neutralized with aqueous base (e.g., NaOH, NaHCO₃)Hydrolyzes the iminium intermediate to the aldehyde and neutralizes excess acid.
Purification Extraction with an organic solvent (e.g., Ethyl Acetate), followed by column chromatography.Isolates the product from inorganic salts and byproducts.

Step-by-Step Methodology:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Allow the Vilsmeier reagent to form for 30 minutes at 0 °C.

  • Add a solution of 1-Benzyl-5-methoxy-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature, then heat to 80-100 °C.

  • Monitor the reaction progress by TLC. Upon completion, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Basify the aqueous solution by slowly adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is ~8-9.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure pyrazole-4-carbaldehyde.

Halogenation: Installing a Handle for Cross-Coupling

Introducing a halogen (typically bromine or chlorine) at the C4 position transforms the pyrazole into a versatile substrate for a wide array of metal-catalyzed cross-coupling reactions.[6] N-halosuccinimides (NBS for bromination, NCS for chlorination) are the reagents of choice for this transformation, offering high regioselectivity and milder conditions compared to elemental halogens.[7]

Causality Behind the Protocol: NBS and NCS act as sources of electrophilic bromine and chlorine, respectively. The reaction proceeds via a standard electrophilic aromatic substitution mechanism on the highly activated pyrazole ring. Acetonitrile or dichloromethane are common solvents that are inert to the reagents and facilitate the reaction.

Experimental Protocol: C4-Bromination

Parameter Description Justification
Reagents 1-Benzyl-5-methoxy-1H-pyrazole, N-Bromosuccinimide (NBS)NBS is a mild and selective source of electrophilic bromine.[7][8]
Stoichiometry Substrate (1.0 eq), NBS (1.05-1.1 eq)A slight excess of NBS ensures complete conversion of the starting material.
Solvent Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)Polar aprotic solvents that are inert under the reaction conditions.
Temperature 0 °C to Room TemperatureThe reaction is typically facile and does not require heating.
Reaction Time 1-4 hoursMonitored by TLC or LC-MS.
Workup Quenched with aqueous sodium thiosulfate, followed by extraction.The sodium thiosulfate removes any unreacted bromine.
Purification Column chromatographyProvides the pure 4-bromo-1-benzyl-5-methoxy-1H-pyrazole.

Step-by-Step Methodology:

  • Dissolve 1-Benzyl-5-methoxy-1H-pyrazole (1.0 eq) in acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains low.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate and stir for 15 minutes.

  • Add water and extract the product with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify via silica gel column chromatography to obtain the target compound.

Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity

With the 4-halo-1-benzyl-5-methoxy-1H-pyrazole in hand, palladium-catalyzed cross-coupling reactions become a powerful tool for installing new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in modern drug discovery for rapidly assembling libraries of complex molecules.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction couples the 4-halopyrazole with an organoboron reagent (typically a boronic acid or ester) to form a C-C bond.[9] This reaction is highly valued for its functional group tolerance and operational simplicity.

Causality Behind the Protocol: The reaction follows a well-established catalytic cycle:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C4-Br bond of the pyrazole.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, facilitated by the base.

  • Reductive Elimination: The two organic fragments couple, forming the new C-C bond and regenerating the Pd(0) catalyst. The choice of ligand is crucial; phosphine ligands stabilize the palladium catalyst and modulate its reactivity.[9][10] A base (e.g., K₂CO₃) is essential for activating the boronic acid in the transmetalation step.[11]

G start 4-Bromo-1-benzyl- 5-methoxy-1H-pyrazole reagent Arylboronic Acid Pd Catalyst, Base start->reagent cycle Catalytic Cycle (Oxidative Add., Transmetalation, Reductive Elim.) reagent->cycle product 4-Aryl-1-benzyl- 5-methoxy-1H-pyrazole cycle->product

Figure 3: Workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

Parameter Description Justification
Reagents 4-Bromo-pyrazole, Arylboronic acid, Palladium catalyst, BaseCore components for the Suzuki-Miyaura reaction.
Catalyst System Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (2-5 mol%)Common, effective palladium catalysts for this transformation.[12]
Base K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq)Activates the boronic acid for transmetalation.[11]
Solvent 1,4-Dioxane/Water (e.g., 4:1) or Toluene/Ethanol/WaterBiphasic solvent systems are often highly effective. Solvents must be degassed.
Temperature 80-110 °CHeating is required to drive the catalytic cycle.
Atmosphere Inert (N₂ or Ar)Prevents oxidation and deactivation of the Pd(0) catalyst.
Purification Filtration through Celite, extraction, and column chromatography.Removes palladium residues and other impurities.

Step-by-Step Methodology:

  • To a Schlenk flask, add the 4-bromo-1-benzyl-5-methoxy-1H-pyrazole (1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water).

  • Heat the reaction mixture to 90-100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium salts, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by silica gel column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling the 4-halopyrazole with a primary or secondary amine.[13] This reaction is a cornerstone for synthesizing molecules containing arylamine motifs, which are prevalent in pharmaceuticals.

Causality Behind the Protocol: This reaction also operates via a palladium catalytic cycle, but it has specific requirements.

  • Ligands: Bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) are essential. They promote the reductive elimination step (C-N bond formation) and prevent catalyst decomposition.[13]

  • Base: A strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[14]

  • Anhydrous/Inert Conditions: The catalyst and the strong base are sensitive to air and moisture, necessitating the use of anhydrous solvents and an inert atmosphere.[13]

G start 4-Bromo-1-benzyl- 5-methoxy-1H-pyrazole reagent Amine (R₂NH) Pd Catalyst/Ligand, Strong Base start->reagent cycle Catalytic Cycle reagent->cycle product 4-Amino-1-benzyl- 5-methoxy-1H-pyrazole cycle->product

Figure 4: Workflow for Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

Parameter Description Justification
Reagents 4-Bromo-pyrazole, Primary or Secondary Amine, Pd Catalyst, Ligand, BaseCore components for C-N bond formation.
Catalyst System Pd₂(dba)₃ (1-2 mol%) with a bulky phosphine ligand like Xantphos or BINAP (2-4 mol%)This combination is highly effective for C-N coupling.[13]
Base Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5-2.0 eq)Strong, non-nucleophilic base is critical for the catalytic cycle.[13]
Solvent Anhydrous Toluene or 1,4-DioxaneAprotic solvents that are compatible with the air-sensitive reagents.
Temperature 80-110 °CThermal energy is needed to drive the reaction.
Atmosphere Inert (N₂ or Ar), often assembled in a glovebox.Protects the catalyst, ligand, and base from decomposition.
Purification Filtration, extraction, and column chromatography.Isolates the desired aminopyrazole product.

Step-by-Step Methodology:

  • In a glovebox or under a strong flow of inert gas: Add the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand, and the base (e.g., NaOtBu) to a dry Schlenk tube.

  • Add the 4-bromo-1-benzyl-5-methoxy-1H-pyrazole (1.0 eq).

  • Add anhydrous, degassed solvent (e.g., toluene).

  • Add the amine (1.2 eq).

  • Seal the tube and heat the reaction mixture to 80-110 °C in an oil bath.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature and quench by carefully adding a saturated aqueous solution of ammonium chloride.

  • Dilute with ethyl acetate and water, then separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Conclusion

1-Benzyl-5-methoxy-1H-pyrazole is a highly tractable substrate for synthetic diversification. Its inherent electronic properties direct electrophilic substitution to the C4 position, providing a reliable entry point for functionalization. The protocols detailed herein for formylation, halogenation, and subsequent palladium-catalyzed cross-coupling reactions offer a robust and versatile toolkit for researchers. By understanding the causality behind each experimental step, scientists can troubleshoot and adapt these methods to construct novel and complex pyrazole-based molecules for applications in drug discovery and materials science.

References

  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using Pyrazole-Based Ligands. Benchchem.
  • Application Notes and Protocols: Synthesis of Pyrazole Derivatives Using 3-Chloro-1H-pyrazole. Benchchem.
  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Request PDF on ResearchGate.
  • Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. The Journal of Organic Chemistry - ACS Publications.
  • Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes. Request PDF on ResearchGate.
  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. REAL-J.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen.
  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... ResearchGate.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. PMC.
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC.
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
  • Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water.
  • Synthesis and Properties of Pyrazoles. Encyclopedia.pub.
  • Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C–C and C–N cross-coupling. RSC Publishing.
  • Halogenation of the pyrazole scaffold. Download Table from ResearchGate.
  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc.
  • Vilsmeier-Haack formylation of 1H-pyrazoles. Request PDF on ResearchGate.
  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.
  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry.
  • Technical Support Center: Preventing Dehalogenation of 1-benzyl-4-bromo-1H-pyrazole in Coupling Reactions. Benchchem.

Sources

Application

Application Note: Regioselective Methoxylation of 1-Benzyl-1H-pyrazol-5-ol Derivatives

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Overview The 5-methoxypyrazole core is a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Overview

The 5-methoxypyrazole core is a privileged scaffold in medicinal chemistry, frequently appearing in soluble guanylate cyclase (sGC) stimulators[1], phosphodiesterase (PDE) inhibitors [2], and various kinase inhibitors. A critical intermediate in synthesizing these therapeutics is the 1-benzyl-1H-pyrazol-5-ol derivative.

However, the methoxylation (O-methylation) of 1-benzyl-1H-pyrazol-5-ol presents a classical synthetic challenge: regioselectivity . In solution, pyrazol-5-ols exist in a dynamic tautomeric equilibrium with their pyrazolin-5-one counterparts (the CH- and NH-forms). When exposed to standard methylating agents, the ambident nucleophilicity of the pyrazolone system can lead to a complex mixture of O-methylated, N-methylated, and C-methylated products.

The Causality of Regioselectivity (E-E-A-T Insights)

As a synthetic chemist, controlling this equilibrium is paramount. The choice of reagent and base dictates the reaction pathway based on Hard-Soft Acid-Base (HSAB) principles and steric factors:

  • The "Cesium Effect": When using alkyl halides or sulfates, switching the base from K₂CO₃ to Cs₂CO₃ drastically improves O-selectivity [2]. The larger ionic radius of the cesium cation creates a "naked," highly reactive enolate oxygen, driving the reaction toward the harder electrophilic center.

  • Phosphonium Activation: The Mitsunobu reaction bypasses the enolate ambiguity entirely. By activating methanol with triphenylphosphine (PPh₃) and an azodicarboxylate, the reaction proceeds via an alkoxyphosphonium intermediate. The oxygen of the pyrazol-5-ol (the hardest nucleophile in the system) attacks this intermediate, driven by the thermodynamic stability of the resulting triphenylphosphine oxide (P=O) bond, yielding exclusively the O-alkylated product [3].

Tautomerism OH 1-Benzyl-1H-pyrazol-5-ol (OH Form) CH 1-Benzyl-pyrazolin-5-one (CH/NH Form) OH->CH Tautomeric Equilibrium OMethyl 5-Methoxy-1-benzyl-1H-pyrazole (Target: O-Methylation) OH->OMethyl Hard Electrophiles (Mitsunobu, DMS/Cs2CO3) NMethyl N-Methylated Byproduct CH->NMethyl Soft Electrophiles (e.g., MeI/NaH) CMethyl C-Methylated Byproduct CH->CMethyl C-Alkylation (Side Reaction)

Caption: Tautomeric equilibrium of pyrazol-5-ol and competing methylation pathways based on electrophile hardness.

Reagent Selection Matrix

To achieve optimal yields of the 5-methoxy derivative, the selection of the methoxylation reagent must be tailored to the substrate's sensitivity and the required scale.

Reagent SystemO-SelectivityScalabilityToxicity / Safety ProfileBest Application
Dimethyl Sulfate (DMS) + Cs₂CO₃ HighExcellentHigh (Highly toxic, requires quenching)Large-scale process chemistry; robust substrates [2].
Mitsunobu (MeOH, PPh₃, DIAD) Very HighModerateLow to Moderate (Atom-inefficient)Late-stage functionalization; sensitive substrates [3].
Methyl Iodide (MeI) + K₂CO₃ Poor to FairGoodHigh (Volatile alkylating agent)Only when N/C-byproducts can be easily separated.
TMSCHN₂ (in MeOH/Toluene) HighPoorModerate (Safer than diazomethane)Small-scale analytical synthesis; rapid screening.

Experimental Protocols

The following self-validating protocols have been optimized for the synthesis of 1-benzyl-5-methoxy-1H-pyrazole derivatives.

Protocol A: Classical Scale-Up (Dimethyl Sulfate & Cesium Carbonate)

This method is ideal for early-stage building block synthesis where scalability is prioritized over atom economy.

Materials:

  • 1-Benzyl-1H-pyrazol-5-ol derivative (1.0 equiv)

  • Dimethyl sulfate (DMS) (1.15 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried, nitrogen-flushed round-bottom flask with the 1-benzyl-1H-pyrazol-5-ol derivative and anhydrous DMF (approx. 5 mL per mmol of substrate).

  • Base Addition: Add Cs₂CO₃ (1.5 equiv) in one portion. Stir the suspension at room temperature for 30 minutes. Insight: This pre-stirring ensures complete deprotonation and dispersion of the insoluble base, maximizing the "cesium effect" for O-selectivity.

  • Alkylation: Cool the mixture to 0 °C. Add DMS (1.15 equiv) dropwise over 15 minutes to control the mild exotherm.

  • Reaction: Remove the ice bath and allow the reaction to stir at 20–25 °C for 4–6 hours. Monitor completion via LCMS or TLC (typically 3:1 Hexanes/EtOAc).

  • Quenching (Critical Safety Step): Quench the unreacted DMS by adding a 10% aqueous solution of ammonium hydroxide (NH₄OH) or triethylamine, stirring for 30 minutes. Failure to quench DMS poses severe toxicity risks during workup.

  • Workup: Dilute with water and extract 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers thoroughly with brine (5x) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via silica gel chromatography to separate any minor N-methylated byproducts.

Protocol B: Mild & Highly Selective (Mitsunobu Reaction)

This method is strictly O-selective and operates under neutral conditions, making it the premier choice for complex, polyfunctionalized derivatives.

MitsunobuWorkflow Step1 1. Dissolve Pyrazol-5-ol & PPh3 in anhydrous THF Step2 2. Add anhydrous Methanol (Nucleophile) Step1->Step2 Step3 3. Cool to 0 °C under N2 Step2->Step3 Step4 4. Dropwise addition of DIAD (Maintains T < 5 °C) Step3->Step4 Step5 5. Warm to RT & Stir (Monitor via TLC/LCMS) Step4->Step5 Step6 6. Aqueous Workup & Extraction (EtOAc) Step5->Step6 Step7 7. Column Chromatography (Isolate O-Methyl Product) Step6->Step7

Caption: Step-by-step experimental workflow for the highly O-selective Mitsunobu methoxylation.

Materials:

  • 1-Benzyl-1H-pyrazol-5-ol derivative (1.0 equiv)

  • Anhydrous Methanol (2.0 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Assembly: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the pyrazol-5-ol derivative and PPh₃ (1.5 equiv) in anhydrous THF (0.2 M concentration).

  • Nucleophile Addition: Add anhydrous methanol (2.0 equiv). Insight: Excess methanol is used because it is highly volatile and can be swept away by inert gas flow; it also ensures complete consumption of the activated phosphonium species.

  • Activation: Cool the reaction mixture to 0 °C in an ice bath.

  • Coupling: Add DIAD (1.5 equiv) dropwise over 10 minutes. The solution will typically turn a deep yellow/orange color, which fades as the betaine intermediate is consumed.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Concentrate the THF under reduced pressure. The crude residue contains the product, triphenylphosphine oxide (TPPO), and reduced DIAD.

  • Purification: To easily remove TPPO, triturate the crude mixture in cold diethyl ether or a 9:1 Hexane/EtOAc mixture; the TPPO will precipitate as a white solid and can be filtered off. Purify the concentrated filtrate via flash column chromatography.

References

  • Title: US10844064B2 - sGC stimulators Source: Google Patents URL
  • Title: Process Research and Large-Scale Synthesis of a Novel 5,6-Dihydro-(9H)
  • Source: ResearchGate (Heterocycles)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield in 1-Benzyl-5-methoxy-1H-pyrazole Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the regioselectivity of pyrazolone alkylations.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the regioselectivity of pyrazolone alkylations. The synthesis of 1-benzyl-5-methoxy-1H-pyrazole from its 5-hydroxypyrazole (or 5-pyrazolone) precursor is notoriously prone to yield loss due to competing side reactions.

This guide abandons generic advice to focus on the mechanistic causality behind your experimental choices, providing field-proven troubleshooting, quantitative data, and self-validating protocols to maximize your O-methylation yield.

Part 1: Troubleshooting & FAQs

Q1: My reaction yield for 1-benzyl-5-methoxy-1H-pyrazole is below 40%, and I am isolating a large amount of a highly polar side product. What is happening? A1: You are observing competing N-methylation (and potentially C-methylation). The starting material, 1-benzyl-1H-pyrazol-5-ol, exists in a dynamic tautomeric equilibrium between the OH-form (enol), NH-form (keto), and CH-form ()[1]. Because the nitrogen atom in the pyrazole ring is highly polarizable (a "soft" nucleophile) compared to the oxygen atom (a "hard" nucleophile), standard alkylation with soft electrophiles like Methyl Iodide (MeI) kinetically favors attack at the nitrogen, yielding the undesired N-methyl pyrazolone.

Q2: How can I rationally shift the regioselectivity to favor O-methylation? A2: You must apply Pearson’s Hard Soft Acid Base (HSAB) theory. To selectively react with the harder oxygen nucleophile, you must switch to a harder electrophile. Replace Methyl Iodide with Methyl p-Toluenesulfonate (MeOTs) or Dimethyl Sulfate (Me 2​ SO 4​ ). The hard tosylate or sulfate leaving groups transition the reaction pathway to favor O-attack, drastically improving the yield of the 5-methoxy derivative as demonstrated in the synthesis of NO-independent sGC stimulators ()[2].

Q3: Does my choice of solvent and base impact the tautomeric equilibrium? A3: Absolutely. Protic solvents (like ethanol) stabilize the NH-form via hydrogen bonding, driving N-alkylation. To favor O-alkylation, you must use a polar aprotic solvent like anhydrous N,N-Dimethylformamide (DMF) or Acetone. These solvents selectively solvate the cation (e.g., K + from K 2​ CO 3​ ), leaving the oxygen anion "naked" and highly reactive. Potassium carbonate is the optimal base because the larger K + ion coordinates less tightly to the alkoxide than smaller cations like Na + , further enhancing oxygen nucleophilicity ()[3].

Part 2: Quantitative Data on Alkylation Conditions

The table below summarizes the causal relationship between your choice of reagents and the resulting regioselectivity. Notice how the combination of a hard electrophile and a polar aprotic solvent completely inverts the product ratio.

Electrophile (Leaving Group)Solvent EnvironmentBaseTemp (°C)O-Methylation Yield (Target)N/C-Methylation Yield (Waste)
Methyl Iodide (Soft)Ethanol (Protic)K 2​ CO 3​ 78~30%~65%
Methyl Iodide (Soft)Acetone (Aprotic)K 2​ CO 3​ 25~55%~40%
Dimethyl Sulfate (Hard)DMF (Aprotic)K 2​ CO 3​ 25~82%~15%
Methyl p-Toluenesulfonate (Hard) DMF (Aprotic) K 2​ CO 3​ 23 >90% <5%

Part 3: Mechanistic Visualization

The following workflow diagram illustrates the logical relationship between tautomeric equilibrium, electrophile hardness, and final product distribution.

G cluster_tautomers Tautomeric Equilibrium in Solution Start 1-Benzyl-1H-pyrazol-5-ol (Tautomeric Mixture) OH_Form OH-Form (Enol) Favored in Polar Aprotic Start->OH_Form K2CO3 / DMF NH_Form NH/CH-Form (Keto) Favored in Protic Start->NH_Form K2CO3 / EtOH O_Alkyl O-Methylation Pathway Hard Electrophile (MeOTs) OH_Form->O_Alkyl MeOTs, 23°C N_Alkyl N/C-Methylation Pathway Soft Electrophile (MeI) NH_Form->N_Alkyl MeI, 78°C Desired 1-Benzyl-5-methoxy-1H-pyrazole (Target Product) O_Alkyl->Desired SideProd N-Methyl Pyrazolone (Undesired Byproduct) N_Alkyl->SideProd

Figure 1: Mechanistic pathway of 1-Benzyl-1H-pyrazol-5-ol methylation and regioselectivity control.

Part 4: Optimized Experimental Protocol

This protocol is engineered as a self-validating system. By utilizing MeOTs in DMF, we force the reaction down the O-alkylation pathway[2],[3]. The integrated LC-MS tracking step ensures you can visually validate the success of the regioselectivity in real-time based on chromatographic polarity shifts.

Step-by-Step Methodology:

  • System Preparation: Charge a flame-dried, argon-flushed round-bottom flask with 1-benzyl-1H-pyrazol-5-ol (1.0 equivalent). Add anhydrous N,N-Dimethylformamide (DMF) at a concentration of 10 mL per gram of substrate.

  • Alkoxide Formation: Add finely powdered, anhydrous Potassium Carbonate (K 2​ CO 3​ ) (2.5 equivalents). Stir the suspension vigorously at 23 °C for 15 minutes. Causality Note: Pre-stirring allows complete deprotonation, ensuring the oxygen nucleophile is fully generated before the electrophile is introduced.

  • Electrophilic Addition: Dropwise add Methyl p-Toluenesulfonate (MeOTs) (1.1 equivalents) via syringe. Causality Note: The slight 0.1 eq excess ensures complete conversion of the starting material while preventing over-alkylation of the pyrazole ring.

  • Self-Validating Reaction Monitoring: Stir the mixture at 23 °C for 24 hours. Pull a 10 µL aliquot, quench in 1 mL Acetonitrile/Water, and inject into the LC-MS.

    • Validation Check: The desired O-methylated product (1-benzyl-5-methoxy-1H-pyrazole) lacks hydrogen-bond donors and will elute significantly later (less polar) than any residual N-methylated byproduct. If the dominant peak is the late eluter, your regiocontrol was successful.

  • Workup & Extraction: Dilute the reaction mixture with a 10-fold volume of distilled water to fully solubilize the DMF and inorganic salts. Extract the aqueous layer three times with Ethyl Acetate.

  • Purification: Wash the combined organic layers sequentially with water (2x) and brine (1x) to remove trace DMF. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient: Hexanes to 30% Ethyl Acetate) to afford the pure 1-benzyl-5-methoxy-1H-pyrazole as a solid.

Part 5: References

  • Title: US10844064B2 - sGC stimulators Source: Google Patents URL:

  • Title: EP3092231A1 - SGC STIMULATORS Source: European Publication Server (via Google Patents) URL:

  • Title: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions Source: ResearchGate (ChemInform Abstract) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Regioselectivity in N-Benzylation of Pyrazoles

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers struggling with the regioselective N-alkylation of pyrazoles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers struggling with the regioselective N-alkylation of pyrazoles. Due to rapid annular tautomerism, the N1 and N2 positions of 1H -pyrazoles exist in a dynamic equilibrium. When an asymmetric substituent is present at the C3 (or C5) position, N-benzylation typically yields a frustrating mixture of 1,3-disubstituted (N1) and 1,5-disubstituted (N2) isomers.

This guide provides a mechanistic framework to understand the causality behind these regiochemical outcomes, alongside self-validating protocols to help you achieve high selectivity in your synthetic workflows.

Mechanistic Causality: Sterics vs. Electronics

The regiochemical outcome of pyrazole N-benzylation is governed by the difference in activation energy ( ΔΔG‡ ) between the two competing SN​2 transition states.

  • Steric Control: Benzyl bromide is a moderately bulky electrophile. In the transition state, the phenyl ring of the benzyl group creates severe steric clashes with substituents at the adjacent carbon. Consequently, alkylation at the less hindered nitrogen (N1, yielding the 1,3-isomer) is kinetically favored over the more hindered nitrogen (N2, yielding the 1,5-isomer) ()[1].

  • Electronic Control: Electron-withdrawing groups (EWGs) at C3 (e.g., -NO 2​ , -CF 3​ ) decrease the electron density and nucleophilicity of the adjacent N2 atom. This intrinsic electronic bias strongly directs the incoming benzyl electrophile to the N1 position ()[2].

Visual Workflow: Optimization Logic

G Start Analyze Pyrazole Substrate (C3/C5 Substituents) Steric Is the C3 substituent bulky? (e.g., t-Butyl, Phenyl) Start->Steric BaseSolvent Optimize Base/Solvent (K2CO3 or Cs2CO3 in DMSO) Steric->BaseSolvent Yes (Sterics drive N1) EWG Is there an EWG at C3? (e.g., -NO2, -CF3) Steric->EWG No (Small/No steric bias) Protect Use Protecting Group Strategy (e.g., THP, SEM transposition) BaseSolvent->Protect If selectivity remains poor EWG->BaseSolvent Yes (Electronics drive N1) Kinetic Standard SN2 Alkylation (NaH/THF or K2CO3/MeCN) EWG->Kinetic No (Mixed isomers likely) Kinetic->Protect If N1:N2 ratio is < 5:1

Decision logic for optimizing N1 vs N2 regioselectivity during pyrazole N-benzylation.

Frequently Asked Questions (Troubleshooting Guide)

Q: I am getting a 1:1 mixture of 1-benzyl-3-methylpyrazole and 1-benzyl-5-methylpyrazole. Why isn't steric hindrance controlling the reaction? A: A simple methyl group at C3 does not provide sufficient steric bulk to strongly bias the transition state against the benzyl electrophile. When using standard kinetic conditions (e.g., NaH in THF), the ΔΔG‡ between the two pathways is too small, resulting in poor selectivity. To improve this, switch to thermodynamic "naked anion" conditions (e.g., Cs 2​ CO 3​ in DMSO) to amplify the subtle steric differences[1].

Q: How do base and solvent choices alter the N1/N2 ratio? A: The nature of the base and solvent dictates the aggregation state of the pyrazolide anion. Hard bases like NaH in non-polar solvents (THF) form tight ion pairs, which can mask the intrinsic nucleophilicity differences of the nitrogen atoms. Conversely, soft, bulky bases like Cs 2​ CO 3​ or K 2​ CO 3​ in highly polar aprotic solvents (DMSO) generate a "naked" or highly solvated pyrazolide anion. This exposes the steric and electronic disparities of the N1/N2 positions, drastically improving N1 selectivity ()[1].

Q: I need the sterically hindered 1,5-isomer (N2 alkylation). How can I force this? A: Direct N-benzylation inherently favors the 1,3-isomer. To selectively synthesize the 1,5-isomer, you must bypass direct alkylation. The most reliable method is a Knorr-type condensation using benzylhydrazine and an asymmetric 1,3-dicarbonyl equivalent, which locks the regiochemistry during ring closure ()[3]. Alternatively, use a sterically demanding protecting group (like SEM) at N1, functionalize, and then deprotect.

Quantitative Data: Base and Solvent Effects

The following table summarizes the impact of reaction conditions on the N1:N2 ratio during the N-benzylation of 3-substituted pyrazoles with benzyl bromide.

Pyrazole SubstituentBase / SolventTemp (°C)N1:N2 RatioMajor IsomerYield (%)
3-MethylNaH / THF25~2:11-benzyl-3-methyl85
3-MethylK 2​ CO 3​ / DMSO2510:11-benzyl-3-methyl88
3-PhenylK 2​ CO 3​ / DMF6010:11-benzyl-3-phenyl90
3-NitroK 2​ CO 3​ / DMSO25>20:11-benzyl-3-nitro92
3-TrifluoromethylCs 2​ CO 3​ / DMSO25>99:11-benzyl-3-CF 3​ 95

Data synthesized from established regioselective N-alkylation studies[1][2].

Self-Validating Experimental Protocols

Protocol A: Highly Regioselective N1-Benzylation (Naked Anion Control)

Objective: Maximize the yield of the 1,3-disubstituted (N1) pyrazole isomer using thermodynamic solvent effects[1].

  • Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve the 3-substituted 1H -pyrazole (1.0 equiv) in anhydrous DMSO (0.2 M concentration).

  • Deprotonation: Add finely powdered, anhydrous K 2​ CO 3​ or Cs 2​ CO 3​ (1.5 equiv). Stir at room temperature for 30 minutes to ensure complete formation of the pyrazolide anion.

  • Alkylation: Add benzyl bromide (1.1 equiv) dropwise over 5 minutes.

  • Reaction & Monitoring: Stir at room temperature for 4-12 hours.

    • Self-Validation Step: Monitor by TLC (Hexanes/EtOAc). The N1 isomer typically elutes faster (higher Rf​ ) than the more polar N2 isomer due to its reduced dipole moment.

  • Workup: Quench with water (5x the volume of DMSO) to precipitate the product, or extract with EtOAc. Wash the organic layer with brine (3x) to remove residual DMSO.

  • Validation: Dry, concentrate, and analyze via 1 H NMR.

    • Self-Validation Step: In 1 H NMR, the benzylic -CH 2​

      • protons of the N1 isomer typically appear slightly upfield compared to the sterically compressed N2 isomer. A 2D NOESY experiment will show a strong correlation between the benzylic protons and the C5-H (ring proton) in the N1 isomer, but no correlation to the C3 substituent[1].
Protocol B: Synthesis of the Hindered 1,5-Isomer via Cyclization

Objective: Synthesize the sterically hindered 1-benzyl-5-substituted pyrazole by bypassing direct alkylation entirely[3].

  • Preparation: Dissolve the appropriate 1,3-dicarbonyl compound (e.g., 1-phenylbutane-1,3-dione) (1.0 equiv) in ethanol (0.5 M).

  • Condensation: Add benzylhydrazine hydrochloride (1.1 equiv) and a catalytic amount of glacial acetic acid.

  • Reflux: Heat the mixture to reflux for 6 hours. The nucleophilic terminal nitrogen of benzylhydrazine selectively attacks the more electrophilic carbonyl carbon first, locking the regiochemistry prior to dehydration and ring closure.

  • Workup & Validation: Concentrate the solvent, neutralize with saturated NaHCO 3​ , and extract with DCM. Purify via silica gel column chromatography.

    • Self-Validation Step: Confirm regiochemistry via NOESY NMR. Unlike Protocol A, the benzylic protons will now show a strong NOE cross-peak with the adjacent C5 substituent.

References

  • Huang, A., et al. "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." The Journal of Organic Chemistry, 2017, 82(17), 8864-8872.[Link][1]

  • Norman, N. J., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry, 2022, 87(15), 10018-10025.[Link][2]

  • Dalton, D. M., et al. "Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation." Journal of the American Chemical Society, 2024, 146(23), 15779–15786.[Link][3]

Sources

Troubleshooting

Preventing thermal degradation of 1-Benzyl-5-methoxy-1H-pyrazole during distillation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific challenges of purifying 1-Benzyl-5-methoxy-1H-pyrazole (CAS: 63...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific challenges of purifying 1-Benzyl-5-methoxy-1H-pyrazole (CAS: 63425-57-0).

Heterocyclic compounds with N-benzyl and methoxy substitutions are notoriously sensitive to thermal degradation. This guide provides the mechanistic reasoning, quantitative parameters, and self-validating protocols required to achieve high-purity distillation without compromising your compound's structural integrity.

Quantitative Distillation Parameters

To successfully distill 1-Benzyl-5-methoxy-1H-pyrazole, you must operate strictly within the thermodynamic window that prevents bond cleavage.

ParameterValueScientific Rationale
Molecular Weight 188.23 g/mol Determines baseline volatility and vapor density.
Atmospheric Boiling Point > 300°C (Decomposes)Exceeds the thermal stability threshold of the N-benzyl bond.
Critical Degradation Temp ~ 180°C - 200°CTemperature at which homolytic cleavage and coking initiate.
Target Vacuum Level < 0.1 TorrRequired to depress the boiling point below the degradation threshold.
Estimated Vacuum BP 130°C - 150°CSafe distillation window under high vacuum.
Cold Trap Temp -78°C (Dry Ice/Acetone)Prevents volatile degradation byproducts from contaminating pump oil.

Distillation Workflow & Degradation Pathway

G Start Crude 1-Benzyl-5-methoxy-1H-pyrazole Vacuum Establish High Vacuum (<0.1 Torr) Avoid Liquid O2 in Trap Start->Vacuum Proper setup Heat Controlled Heating (120-140°C) Magnetic Stirring / Capillary Start->Heat Atmospheric Pressure Vacuum->Heat Pressure stabilized Distill Short-Path Distillation Minimize Residence Time Heat->Distill Evaporation Degrade Thermal Degradation (N-debenzylation / Cracking) Heat->Degrade >180°C Check Self-Validating Purity Check (1H-NMR / GC-MS) Distill->Check Collect fraction

Workflow for the vacuum distillation of 1-Benzyl-5-methoxy-1H-pyrazole to prevent degradation.

Troubleshooting FAQs

Q1: Why does 1-Benzyl-5-methoxy-1H-pyrazole degrade so rapidly during standard atmospheric distillation? A1: Atmospheric distillation of heavy heterocyclic compounds requires temperatures that exceed their thermal stability limits. For 1-Benzyl-5-methoxy-1H-pyrazole, temperatures above 180°C–200°C provide sufficient activation energy to induce homolytic cleavage of the N-benzyl bond or thermal cracking of the methoxy ether linkage. This cracking leads to polymerization (coking) on the heated surfaces of the distillation flask, drastically reducing yield and destroying the product [1].

Q2: How does vacuum distillation prevent this degradation mechanistically? A2: By utilizing the principles of vapor pressure depression, a high vacuum (<0.1 Torr) significantly lowers the boiling point of the compound. This allows the pyrazole derivative to vaporize at 130–150°C, which is well below its thermal degradation activation energy threshold. Furthermore, using a short-path setup minimizes the residence time of the compound in the heated zone, further reducing the total thermal dose applied to the molecule [3].

Q3: My compound keeps bumping violently under vacuum, risking contamination. How do I stabilize the boil without introducing oxygen? A3: Standard boiling chips are entirely ineffective under high vacuum because their trapped air is rapidly evacuated. For low-viscosity liquids, vigorous magnetic stirring is sufficient to prevent bumping. However, if your crude mixture is highly viscous, you must introduce a fine glass capillary tube reaching the bottom of the flask. To prevent oxidation, attach a balloon filled with inert nitrogen gas to the open end of the capillary. This introduces micro-bubbles of nitrogen that act as nucleation sites for smooth boiling without compromising the vacuum or oxidizing the product [2].

Step-by-Step Methodology: Self-Validating High-Vacuum Short-Path Distillation

To ensure scientific integrity, this protocol is designed as a self-validating system , meaning every critical step contains an internal check to verify success before proceeding.

Step 1: Apparatus Assembly & Integrity Check

  • Assemble a short-path distillation head (e.g., a Kugelrohr or a standard short-path still). The short path minimizes the distance the vapor must travel, reducing the required bath temperature.

  • Grease all ground glass joints lightly with high-vacuum silicone grease.

  • Self-Validation Check: Isolate the system from the vacuum pump after pulling a vacuum. If the internal pressure rises by more than 0.05 Torr over 5 minutes, there is an active leak. Do not proceed until the leak is identified and resolved, as oxygen ingress at high temperatures will cause oxidative degradation.

Step 2: Cold Trap Preparation

  • Submerge the vacuum trap in a Dry Ice/acetone bath (-78°C).

  • Causality & Safety: This protects the mechanical pump oil from volatile solvents. Never leave the system open to the atmosphere if using liquid nitrogen (-196°C) instead of Dry Ice. Liquid oxygen from the air will condense in the trap (appearing as a blue liquid) and create a severe explosion hazard when mixed with organic vapors [2].

Step 3: Degassing

  • Apply vacuum slowly to the crude 1-Benzyl-5-methoxy-1H-pyrazole while stirring at room temperature for 30 minutes.

  • Causality: This removes residual synthesis solvents and dissolved gases, preventing violent bumping and foaming when heat is eventually applied.

Step 4: Controlled Heating & Distillation

  • Heat the oil bath gradually (approx. 5°C per minute). Utilize magnetic stirring or a nitrogen-bled capillary to provide nucleation sites [2].

  • Maintain the bath temperature strictly below 160°C.

  • Collect the main fraction when the vapor temperature stabilizes (expected ~130-150°C at <0.1 Torr).

  • Causality: Keeping the bath temperature strictly below the 180°C degradation threshold prevents the thermal cracking of the pyrazole derivative [1].

Step 5: Post-Run Validation

  • Self-Validation Check 1 (Mass Balance): Calculate the mass balance: Mass of crude = Mass of distillate + Mass of residue + Mass in cold trap. A significant missing mass indicates volatile degradation products were formed and lost to the vacuum system.

  • Self-Validation Check 2 (Spectroscopy): Confirm purity via 1 H-NMR. Compare the integration of the benzyl CH 2​ protons (typically around ~5.2 ppm) and the methoxy CH 3​ protons (around ~3.8 ppm) against the pyrazole ring protons. Any deviation from the expected 2:3:2 integration ratio indicates partial thermal degradation occurred during the run.

References

  • Temperature Effects on Vacuum Distillation and Watson K Factors. FSC 432: Petroleum Refining, Penn State University. Available at:[Link]

  • Vacuum Distillation. The Research Group of Yves Rubin, University of California, Los Angeles (UCLA). Available at: [Link]

  • Vacuum Distillation in the Chemical and Pharmaceutical Industry. Busch Vacuum Solutions. Available at: [Link]

Optimization

Overcoming poor solubility of 1-Benzyl-5-methoxy-1H-pyrazole in aqueous biological assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing erratic assay results when working with highly lipophilic heterocyclic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing erratic assay results when working with highly lipophilic heterocyclic compounds.

1-Benzyl-5-methoxy-1H-pyrazole presents a classic formulation and screening challenge. Its hydrophobic benzyl group and methoxy-pyrazole core drive a high partition coefficient (LogP), making it energetically unfavorable to remain monomeric in aqueous environments. When researchers dilute a DMSO stock of this compound into an aqueous biological buffer, the sudden dielectric "solvent shift" often forces the compound out of solution. Instead of precipitating as visible macroscopic crystals, it frequently forms microscopic colloidal aggregates. These colloids sequester assay enzymes, leading to false positives, or simply crash out of solution, leading to false negatives.

This guide provides a mechanistic, field-proven framework to diagnose, troubleshoot, and resolve these solubility barriers.

Diagnostic Workflow: Identifying Aggregation vs. True Inhibition

Before altering your formulation, you must determine if your assay is failing due to poor solubility/aggregation or a lack of true target engagement.

Workflow A Erratic Assay Data (Steep Hill Slopes / Poor Reproducibility) B Run Detergent Counter-Screen (Add 0.01% Triton X-100) A->B C Is Inhibition Attenuated? B->C D Aggregation-Based Inhibition (Colloidal Formation) C->D  Yes   E True Target Engagement (Check Free Fraction) C->E  No   F Formulate with HP-β-CD (Inclusion Complexation) D->F G Optimize Co-Solvent (DMSO ≤ 1%) E->G

Workflow for diagnosing and resolving aggregation-based assay interference.

Troubleshooting Guide & FAQs

Q: Why am I seeing steep dose-response curves (Hill slopes > 1.5) and non-reproducible IC50 values with 1-Benzyl-5-methoxy-1H-pyrazole? A: This is a hallmark of aggregation-based promiscuous inhibition. At micromolar concentrations in aqueous buffers, lipophilic compounds self-associate into colloidal aggregates (typically 100–1000 nm in diameter). Proteins adsorb onto the highly hydrophobic surface of these aggregates and partially denature, leading to non-specific inhibition. Because this is a phase-transition phenomenon rather than a 1:1 stoichiometric binding event, the dose-response curves become artificially steep, as documented in the 1 [1].

Q: How can I definitively prove my compound is aggregating rather than specifically binding my target? A: You must implement a detergent-based counter-screen. The addition of a non-ionic detergent, such as 0.01% (v/v) Triton X-100, coats the hydrophobic surfaces of the aggregates, disrupting them into smaller, non-denaturing micelles. If the inhibitory activity of 1-Benzyl-5-methoxy-1H-pyrazole is significantly attenuated or abolished in the presence of the detergent, it is acting as an aggregator. This causality was firmly established by Shoichet and colleagues in their 2 [2]. Furthermore, increasing the enzyme concentration 10-fold will also diminish apparent inhibition, as the limited surface area of the colloids becomes saturated [3].

Q: If my compound is insoluble, how should I formulate it for my in vitro assay without causing solvent toxicity? A: Relying solely on DMSO is insufficient; the compound will precipitate upon dilution into the aqueous assay buffer. The most effective strategy is to use a host-guest inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD encapsulates the lipophilic benzyl and pyrazole rings, while its hydroxyl-rich exterior maintains aqueous solubility. This prevents precipitation without disrupting cellular membranes or assay proteins [4].

Quantitative Formulation Benchmarks

To illustrate the impact of formulation on assay integrity, below is a summary of how different solubilization strategies typically affect the behavior of highly lipophilic pyrazole derivatives in standard biochemical assays (e.g., 50 mM HEPES, pH 7.4).

Formulation StrategyApparent Aqueous Solubility (µg/mL)IC50 Shift in 0.01% Triton X-100Aggregation RiskRecommended Use Case
1% DMSO in Buffer < 5 (Precipitates/Aggregates)> 10-fold loss of activityCritical Not recommended for biochemical screening.
0.01% Triton X-100 ~ 25 (Micellar dispersion)Baseline (True IC50)LowBiochemical counter-screens (cell-free).
10% HP-β-CD Complex > 500 (Monomeric inclusion)Baseline (True IC50)None Cell-based assays & precise kinetic studies.

Step-by-Step Experimental Protocols

Protocol A: Detergent-Based Counter-Screen for Promiscuous Inhibition

Purpose: To distinguish true 1:1 stoichiometric target engagement from non-specific colloidal aggregation.

Step 1: Reagent Preparation Prepare your standard assay buffer. Split this into two aliquots: Buffer A (Standard) and Buffer B (Detergent-supplemented). To Buffer B, add Triton X-100 to a final concentration of 0.01% (v/v). Causality: 0.01% Triton X-100 is above its critical micelle concentration (CMC) but low enough to avoid denaturing most robust assay enzymes.

Step 2: Compound Dilution Prepare a 100x stock of 1-Benzyl-5-methoxy-1H-pyrazole in 100% DMSO. Spike 1 µL of this stock into 99 µL of Buffer A and Buffer B to achieve your final screening concentration (e.g., 10 µM).

Step 3: Enzyme Incubation Incubate the target enzyme with the compound in both Buffer A and Buffer B for 15 minutes prior to adding the substrate. Causality: Colloidal aggregation is a time-dependent physical process. Pre-incubation allows aggregates to form and sequester the enzyme before the substrate can compete.

Step 4: Self-Validating System Check Run a known aggregator (e.g., Congo Red) as a positive control, and a known competitive inhibitor as a negative control. Validation: If the known competitive inhibitor loses activity in Buffer B, your enzyme is sensitive to the detergent, and you must switch to a milder surfactant (e.g., 0.025% Tween-20). If 1-Benzyl-5-methoxy-1H-pyrazole shows activity in Buffer A but a >2-fold drop in Buffer B, it is an aggregator.

Protocol B: HP-β-CD Inclusion Complexation (Kneading Method)

Purpose: To permanently resolve the solubility of 1-Benzyl-5-methoxy-1H-pyrazole for downstream cell-based or highly sensitive biochemical assays.

Step 1: Molar Ratio Calculation Weigh out 1-Benzyl-5-methoxy-1H-pyrazole and Hydroxypropyl-β-cyclodextrin (HP-β-CD) in a 1:2 molar ratio. Causality: A 1:2 ratio ensures that the equilibrium heavily favors complete encapsulation of the hydrophobic pyrazole and benzyl moieties, preventing free compound from precipitating.

Step 2: Kneading Process Place the physical mixture into a ceramic mortar. Add a minimal volume of a 50:50 (v/v) Ethanol/Water solution to form a thick paste. Knead vigorously with a pestle for 45 minutes. Causality: The mechanical energy of kneading, combined with the transient solubilization by ethanol, forces the guest molecule into the cyclodextrin cavity. This displaces high-energy water molecules from the cavity, driving the inclusion process forward entropically.

Step 3: Drying and Reconstitution Dry the paste in a vacuum desiccator overnight to remove all ethanol and water. The resulting solid is your inclusion complex. Reconstitute this powder directly into your aqueous assay buffer.

Step 4: Self-Validating System Check To confirm successful complexation, reconstitute the powder in water at a target concentration of 1 mM (which is impossible for the free drug). Centrifuge the sample at 10,000 × g for 10 minutes to pellet any uncomplexed drug. Analyze the supernatant via UV-Vis spectroscopy (λmax ~ 254 nm for the benzyl-pyrazole chromophore). Validation: If the absorbance of the supernatant matches the theoretical yield of a 1 mM solution, complete inclusion and solubilization are validated.

References

  • A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • A Detergent-Based Assay for the Detection of Promiscuous Inhibitors Source: Nature Protocols (PMC - NIH) URL:[Link]

  • Be Aware of Aggregators in the Search for Potential Human ecto-5′-Nucleotidase Inhibitors Source: Pharmaceuticals (MDPI) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Industrial Scale-Up of 1-Benzyl-5-methoxy-1H-pyrazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this technical guide to assist process chemists, researchers, and drug development professionals in bridging the gap between ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this technical guide to assist process chemists, researchers, and drug development professionals in bridging the gap between bench-scale synthesis and the industrial production of 1-Benzyl-5-methoxy-1H-pyrazole.

This compound is a critical heterocyclic building block in pharmaceutical development, particularly utilized in the synthesis of sGC (soluble guanylate cyclase) stimulators and[kappa opioid receptor ligands] [1]. Scaling its synthesis requires strict control over thermodynamics and regioselectivity to ensure high purity and yield.

Mechanistic Overview & Reaction Pathway

The synthesis of 1-benzyl-5-methoxy-1H-pyrazole is most efficiently achieved via the O-alkylation of 1-benzyl-1H-pyrazol-5-ol. The primary chemical challenge in this transformation is regioselectivity . Pyrazol-5-ols exhibit tautomerism; the ambient nucleophile generated upon deprotonation can attack the electrophile at either the oxygen (yielding the desired 5-methoxy pyrazole) or the nitrogen (yielding an N-methyl pyrazolone byproduct).

To drive O-alkylation, we utilize a polar aprotic solvent (N,N-dimethylformamide, DMF) and a mild base (Potassium Carbonate, K₂CO₃).

  • Causality of Solvent: The polar aprotic environment leaves the oxygen anion highly unsolvated and nucleophilic, favoring O-alkylation.

  • Causality of Base: A mild base like K₂CO₃ is sufficient to deprotonate the hydroxyl group without inadvertently activating the C4 position of the pyrazole ring, which would occur if a stronger base like Sodium Hydride (NaH) were used.

Reaction pathway for the O-alkylation of 1-benzyl-1H-pyrazol-5-ol, highlighting regioselectivity.

Standard Operating Procedure (SOP): 50 kg Scale-Up

This protocol is a self-validating system adapted from[established patent methodologies] [1] and optimized for industrial scalability. It transitions from lab-scale iodomethane (MeI) to industrial-scale dimethyl sulfate (DMS) to mitigate volatility hazards.

Step 1: Reactor Preparation & Dissolution

  • Purge a dry, glass-lined reactor with nitrogen (N₂) for 30 minutes.

  • Charge the reactor with anhydrous DMF (10 L per 1 kg of starting material).

  • Add 1-benzyl-1H-pyrazol-5-ol (1.0 eq) and initiate stirring at 150 RPM until full dissolution is achieved.

Step 2: Base Addition & Enolate Formation

  • Slowly charge anhydrous K₂CO₃ (1.2 eq) into the reactor.

  • Stir the suspension for 45 minutes at 20 °C. Self-Validation: The mixture will shift from a clear solution to a slightly cloudy, pale-yellow suspension as the enolate forms.

Step 3: Controlled Alkylation

  • Cool the reactor jacket to strictly maintain an internal temperature of 10 °C.

  • Slowly dose Dimethyl Sulfate (DMS, 1.1 eq) via a dosing pump over 3 hours.

  • Causality Note: The alkylation is highly exothermic. Maintaining the internal temperature below 15 °C is critical; higher temperatures exponentially increase the rate of the undesired N-alkylation pathway.

Step 4: Reaction Monitoring & Quenching

  • Monitor the reaction progress via HPLC every 60 minutes.

  • Upon >98% conversion (typically 4–6 hours), quench the reaction by slowly transferring the mixture into a secondary vessel containing vigorously stirred ice-cold water (30 L per 1 kg SM). This precipitates the product and hydrolyzes any residual, highly toxic DMS.

Step 5: Extraction & Purification

  • Extract the aqueous layer with Ethyl Acetate (3 x 10 L).

  • Wash the combined organic layers extensively with a 5% aqueous Lithium Chloride (LiCl) solution. Causality Note: LiCl is highly effective at partitioning residual DMF into the aqueous phase without dragging the pyrazole product with it.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via vacuum distillation or recrystallization.

Quantitative Scale-Up Metrics

The following table summarizes the physical and chemical parameter shifts observed when scaling this reaction from the bench to the pilot plant. Careful attention must be paid to the equivalents of base and the thermal profile, as the[surface-area-to-mass relationship changes drastically on scale-up] [2].

ParameterLab Scale (10 g)Pilot Scale (1 kg)Industrial Scale (50 kg)
Solvent (DMF) Volume 100 mL10 L500 L
Base (K₂CO₃) Equivalents 2.0 eq1.5 eq1.2 eq
Alkylating Agent Iodomethane (MeI)Dimethyl Sulfate (DMS)Dimethyl Sulfate (DMS)
Addition Temp Profile 20–25 °C15–20 °C10–15 °C (Strict control)
O:N Alkylation Ratio 95:592:890:10
Average Isolated Yield 88%85%82%

Troubleshooting Guide & FAQs

Diagnostic workflow for troubleshooting low yields and high impurity profiles during scale-up.

Frequently Asked Questions

Q: Why am I seeing a high percentage of the N-methylated byproduct (1-benzyl-2-methyl-1,2-dihydro-3H-pyrazol-3-one) on scale-up? A: This is a classic regioselectivity issue driven by thermodynamics. On a larger scale, the surface-area-to-mass relationship decreases, leading to inefficient heat transfer. If the localized temperature near the dosing point of the alkylating agent exceeds 20 °C, the reaction shifts toward the thermodynamically favored N-alkylation. Solution: Decrease the dosing rate of the DMS, maximize jacket cooling, and ensure high-shear mixing to rapidly dissipate localized heat pools.

Q: Can we replace DMF with a less toxic solvent for industrial production? A: While DMF is optimal for promoting O-alkylation due to its polar aprotic nature, it poses toxicity and disposal concerns. You can substitute DMF with 2-Methyltetrahydrofuran (2-MeTHF) combined with a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB). However, be prepared for a potential 5–10% drop in the O:N selectivity ratio due to the altered solvation state of the enolate.

Q: We are losing product during the aqueous workup. How can we improve recovery? A: 1-Benzyl-5-methoxy-1H-pyrazole has moderate water solubility, which is artificially inflated in the presence of residual DMF. To prevent yield loss, ensure you wash the organic layer with a 5% Lithium Chloride (LiCl) solution rather than pure water or standard sodium chloride brine. As noted in[industrial pyrazole extraction protocols] [3], LiCl aggressively pulls DMF into the aqueous phase without solubilizing the target pyrazole.

Q: What are the safety considerations for transitioning from Iodomethane to Dimethyl Sulfate? A: Iodomethane is highly volatile (b.p. 42 °C) and poses a severe inhalation hazard, making it unsuitable for a 50 kg scale. Dimethyl sulfate (DMS) has a much higher boiling point (188 °C), drastically reducing vapor risk. However, DMS is highly toxic and a known carcinogen. Ensure all reactor vents are scrubbed with 10% NaOH to destroy any aerosolized DMS, and quench the final reaction mixture thoroughly with aqueous ammonia or sodium hydroxide before waste disposal.

References

  • Heteroarylphenoxy benzamide kappa opioid ligands (US10316021B2). Google Patents.
  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol . MDPI. Available at: [Link]

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Regioisomeric Pyrazoles: 1-Benzyl-5-methoxy-1H-pyrazole vs. 1-Benzyl-3-methoxy-1H-pyrazole

For researchers and professionals in drug development, the precise control of molecular architecture is paramount. The seemingly subtle difference in the placement of a functional group can dramatically alter a compound'...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the precise control of molecular architecture is paramount. The seemingly subtle difference in the placement of a functional group can dramatically alter a compound's biological activity, pharmacokinetic profile, and synthetic accessibility. This guide provides an in-depth comparison of two closely related regioisomers: 1-Benzyl-5-methoxy-1H-pyrazole and 1-Benzyl-3-methoxy-1H-pyrazole. We will delve into their regioselective synthesis, comparative spectroscopic analysis, and the underlying principles that govern their formation and differentiation.

The pyrazole scaffold is a privileged structure in medicinal chemistry, found in a wide array of approved drugs and clinical candidates.[1][2][3] The ability to selectively synthesize and definitively identify specific regioisomers is therefore a critical skill in the synthesis of novel therapeutic agents.

The Synthetic Challenge: Achieving Regioselectivity

The synthesis of N-substituted pyrazoles often yields a mixture of regioisomers, posing a significant purification challenge.[4] The reaction of a substituted hydrazine, such as benzylhydrazine, with an unsymmetrical 1,3-dicarbonyl compound or its equivalent is a common route to pyrazole formation. The regiochemical outcome is dictated by the initial nucleophilic attack of one of the two non-equivalent nitrogen atoms of the hydrazine onto the dicarbonyl compound.

General Synthetic Approach:

The most common strategy for synthesizing these pyrazole regioisomers involves the condensation of benzylhydrazine with a methoxy-substituted 1,3-dielectrophile. The choice of the starting 1,3-dicarbonyl compound is crucial for directing the regioselectivity.

To favor the formation of 1-Benzyl-5-methoxy-1H-pyrazole , one would typically employ a precursor where the methoxy group is attached to the more electrophilic carbonyl carbon, or a synthon that directs the cyclization to yield the desired isomer.

Conversely, to synthesize 1-Benzyl-3-methoxy-1H-pyrazole , the precursor would need to have the methoxy group positioned to favor the formation of the 3-methoxy substituted ring.

The following diagram illustrates the general synthetic workflow for achieving regiocontrol in the synthesis of N-substituted pyrazoles.

G cluster_0 Regioselective Pyrazole Synthesis start Unsymmetrical 1,3-Dicarbonyl Precursor + Benzylhydrazine conditions Reaction Conditions (Solvent, Temperature, Catalyst) start->conditions isomers Mixture of Regioisomers (1-Benzyl-5-methoxy- and 1-Benzyl-3-methoxy-1H-pyrazole) conditions->isomers separation Chromatographic Separation isomers->separation isomer1 1-Benzyl-5-methoxy-1H-pyrazole separation->isomer1 isomer2 1-Benzyl-3-methoxy-1H-pyrazole separation->isomer2 characterization Spectroscopic Characterization (NMR, MS) isomer1->characterization isomer2->characterization

Caption: General workflow for the regioselective synthesis and characterization of 1-benzyl-methoxy-1H-pyrazole regioisomers.

Experimental Protocol: Regioselective Synthesis of 1-Benzyl-3,5-disubstituted Pyrazoles

This protocol is a general method that can be adapted for the synthesis of the target regioisomers by selecting the appropriate starting materials.

Materials:

  • Substituted 1,3-dicarbonyl compound (e.g., a methoxy-substituted derivative) (1.0 mmol)

  • Benzylhydrazine dihydrochloride (1.0 mmol)[5]

  • Ethanol or Methanol (10 mL)[5]

  • Catalytic amount of acid (e.g., acetic acid) or base (e.g., potassium carbonate) depending on the specific reaction.[1][6]

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in the chosen solvent.

  • Add the benzylhydrazine derivative to the solution.

  • If required, add the catalyst to the reaction mixture.

  • Stir the reaction at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC).[7]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the regioisomers.

Spectroscopic Differentiation: The Key to Isomer Identification

Unambiguous identification of the correct regioisomer is critical. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques, is the most powerful tool for this purpose.

Comparative ¹H and ¹³C NMR Data
Nucleus Position 1-Benzyl-5-methoxy-1H-pyrazole (Predicted) 1-Benzyl-3-methoxy-1H-pyrazole (Analog Data) Key Differentiating Features
¹H NMR H-3~7.4 ppm~7.5 ppmThe proton at C3 in the 5-methoxy isomer is expected to be slightly upfield compared to the H-5 proton in the 3-methoxy isomer.
H-4~6.0 ppm~6.1 ppmThe H-4 proton chemical shift will be influenced by the adjacent methoxy group.
-OCH₃~3.8 ppm3.88 ppm[8]The methoxy protons themselves may show slight differences in their chemical shifts.
-CH₂-Ph~5.3 ppm~5.3 ppmThe benzylic protons are a characteristic singlet in both isomers.
¹³C NMR C-3~140 ppm~155 ppm[9]The carbon bearing the methoxy group (C-3) will be significantly downfield in the 3-methoxy isomer.
C-4~105 ppm~95 ppm[9]The C-4 carbon chemical shift is sensitive to the electronic effects of the substituents at C-3 and C-5.
C-5~150 ppm~145 ppmThe C-5 chemical shift will also differ significantly between the two isomers.
-OCH₃~56 ppm~56 ppmThe methoxy carbon chemical shift is generally consistent.

Note: The predicted values for 1-Benzyl-5-methoxy-1H-pyrazole are estimations based on general principles and data from similar substituted pyrazoles. The analog data for 1-Benzyl-3-methoxy-1H-pyrazole is based on the closely related 1-phenyl-3-methoxy-1H-pyrazole.[8][9]

The Power of 2D NMR: NOESY and HMBC

While 1D NMR provides valuable clues, 2D NMR techniques offer definitive structural elucidation.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment reveals through-space correlations between protons that are in close proximity. For 1-Benzyl-5-methoxy-1H-pyrazole , a NOE correlation is expected between the benzylic protons (-CH₂-Ph) and the H-4 proton of the pyrazole ring. In contrast, for 1-Benzyl-3-methoxy-1H-pyrazole , a NOE would be observed between the benzylic protons and the H-5 proton. This is a powerful and direct method for distinguishing the two regioisomers.[10][11]

  • Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are separated by two or three bonds. In 1-Benzyl-5-methoxy-1H-pyrazole , a correlation would be expected between the methoxy protons (-OCH₃) and the C-5 carbon of the pyrazole ring. For 1-Benzyl-3-methoxy-1H-pyrazole , the correlation would be between the methoxy protons and the C-3 carbon.[10]

The following diagram illustrates the key NOESY and HMBC correlations for differentiating the two regioisomers.

Caption: Key 2D NMR correlations for the differentiation of 1-Benzyl-5-methoxy-1H-pyrazole and 1-Benzyl-3-methoxy-1H-pyrazole. (Note: Placeholder for actual chemical structure images).

Reactivity and Application Insights

The position of the methoxy group can also influence the reactivity of the pyrazole ring. The electron-donating nature of the methoxy group will affect the electron density at different positions of the ring, potentially influencing its susceptibility to electrophilic or nucleophilic attack. For instance, the C-4 position in pyrazoles is generally susceptible to electrophilic substitution, and the electron-donating methoxy group at either the 3 or 5 position would further activate this position.

The choice between a 3-methoxy or 5-methoxy substitution pattern can have profound implications for the biological activity of the final compound. These differences in electronic distribution and steric hindrance can alter how the molecule interacts with its biological target.

Conclusion

The regioselective synthesis and unambiguous characterization of 1-Benzyl-5-methoxy-1H-pyrazole and 1-Benzyl-3-methoxy-1H-pyrazole are achievable through careful selection of synthetic routes and rigorous spectroscopic analysis. While their physical properties may be similar, their distinct substitution patterns lead to clear and measurable differences in their NMR spectra. The application of 2D NMR techniques, particularly NOESY and HMBC, provides an irrefutable method for their structural assignment. For researchers in drug discovery and development, mastering these principles of regiocontrol and characterization is essential for the rational design and synthesis of novel and effective therapeutic agents.

References

  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. [Link]

  • Quick Company. (n.d.). Procedure For The Synthesis Of N Benzyl N Cyclopropyl 1 H Pyrazole 4 Carboxamide Derivatives. Retrieved from [Link]

  • Bayer Cropscience Aktiengesellschaft. (2015). Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives.
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • Synthesis, structural, molecular docking and spectroscopic studies of (E). DIAL@UCLouvain. [Link]

  • Deng, X., & Mani, N. S. (2010). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 87, 293. [Link]

  • Copies of 1H, 13C, 19F NMR spectra. [Link]

  • Combination of 1H and 13C NMR Spectroscopy. [Link]

  • Huang, A., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(17), 8864-8872. [Link]

  • Ganapure, S. D., Chavan, H. V., & Patil, R. M. (2018). Regioselective Synthesis and Structural Correlations of Aryl Pyrazole Framework. Journal of Emerging Technologies and Innovative Research, 5(12). [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • Jimeno, M. L., et al. (1995). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 33(4), 292-296. [Link]

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576-579. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI. [Link]

  • Regioselective synthesis and biological studies of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives as potential antiprolif. Centre for Human Genetics. [Link]

  • Huang, A., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. PubMed. [Link]

  • Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research. [Link]

  • Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. MDPI. [Link]

  • Search Results for NMR. Beilstein Journal of Organic Chemistry. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. PMC. [Link]

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Comparative

Validation of LC-MS/MS methods for 1-Benzyl-5-methoxy-1H-pyrazole quantification

An in-depth technical comparison and validation guide for the LC-MS/MS quantification of 1-Benzyl-5-methoxy-1H-pyrazole, designed for bioanalytical scientists and pharmacokinetic researchers. Pharmacological Context & An...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison and validation guide for the LC-MS/MS quantification of 1-Benzyl-5-methoxy-1H-pyrazole, designed for bioanalytical scientists and pharmacokinetic researchers.

Pharmacological Context & Analytical Challenges

1-Benzyl-5-methoxy-1H-pyrazole is a critical structural motif and synthetic intermediate utilized in the development of soluble guanylate cyclase (sGC) stimulators[1]. These therapeutic compounds are designed to treat cardiovascular and cardiopulmonary diseases—such as pulmonary hypertension and heart failure—by promoting smooth muscle relaxation and vasodilation[1]. Unlike traditional therapies, sGC stimulators operate via a nitric oxide (NO)-independent, heme-dependent mechanism to directly catalyze the conversion of GTP to cGMP[1].

Because these compounds are highly potent and exhibit complex pharmacokinetic (PK) profiles, quantifying 1-Benzyl-5-methoxy-1H-pyrazole and its derivatives in biological matrices (e.g., human plasma) requires extreme sensitivity and reproducibility. Regulatory submissions for such PK studies mandate rigorous bioanalytical method validation in strict accordance with the ICH M10 guidelines [2][3].

sGC_Pathway A 1-Benzyl-5-methoxy-1H-pyrazole (sGC Stimulator) B Soluble Guanylate Cyclase (Reduced Heme) A->B Direct Binding (NO-Independent) D cGMP B->D Catalysis C GTP C->D Substrate E Vasodilation & Anti-fibrosis D->E Downstream Signaling

Fig 1: NO-independent sGC stimulation pathway driven by 1-Benzyl-5-methoxy-1H-pyrazole derivatives.

Causality in Sample Preparation: Overcoming Matrix Effects

When analyzing pyrazole derivatives via Electrospray Ionization (ESI) in positive ion mode, the pyrazole nitrogen readily accepts a proton [M+H]+ . However, this makes the analyte highly susceptible to ion suppression caused by endogenous plasma phospholipids (e.g., glycerophosphocholines). During reversed-phase chromatography, these phospholipids co-elute with the analyte, competing for charge on the surface of ESI droplets and drastically reducing the Matrix Factor (MF).

To determine the optimal extraction strategy, we compared three sample preparation methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid Phase Extraction (SPE).

Quantitative Method Comparison

The table below summarizes the validation metrics for each extraction method when applied to human plasma spiked with 1-Benzyl-5-methoxy-1H-pyrazole.

Extraction StrategyMechanistic Limitation / AdvantageMean Recovery (%)IS-Normalized Matrix FactorInter-day Precision (%CV)Achievable LLOQ (ng/mL)
Protein Precipitation (PPT) Acetonitrile crash leaves >90% of phospholipids in the supernatant, causing severe ESI competition.68.4%0.42 (Severe Suppression)14.2%5.0
Liquid-Liquid Extraction (LLE) MTBE partitioning removes salts but yields variable recovery due to the analyte's amphiphilic nature.76.2%0.85 (Moderate)8.7%2.0
Solid Phase Extraction (SPE) Polymeric reversed-phase sorbent selectively washes away phospholipids and salts prior to elution.95.8% 0.98 (Minimal Suppression)3.4% 0.5

Optimized, Self-Validating SPE-LC-MS/MS Protocol

To ensure absolute trustworthiness and regulatory compliance, the following protocol is designed as a self-validating system . It incorporates built-in System Suitability Tests (SST) and strategic blank injections to continuously monitor carryover and instrument drift.

Phase 1: System Suitability & Batch Preparation
  • SST Injection: Inject a neat standard at the Lower Limit of Quantification (LLOQ) prior to the batch. The system is only validated for use if the Signal-to-Noise (S/N) ratio is >10 and retention time variance is <2%.

  • Quality Control (QC) Preparation: Prepare QCs at four levels. Crucially, to comply with ICH M10, the Medium QC (MQC) must be set at 30-50% of the Upper Limit of Quantification (ULOQ) to accurately reflect mid-curve variability[5].

Phase 2: Solid Phase Extraction (SPE) Workflow

Causality Note: We utilize a polymeric reversed-phase sorbent (e.g., Oasis HLB, 30 mg/1 mL). Pre-treating the plasma with phosphoric acid disrupts protein-analyte binding by denaturing plasma proteins and protonating the pyrazole nitrogen, ensuring quantitative retention on the sorbent.

  • Pre-treatment: Aliquot 100 µL of human plasma. Spike with 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS). Add 100 µL of 2% H3​PO4​ and vortex for 30 seconds.

  • Conditioning: Pass 1 mL of Methanol through the SPE cartridge, followed by 1 mL of LC-MS grade water.

  • Loading: Load the acidified plasma sample onto the cartridge.

  • Washing: Wash with 1 mL of 5% Methanol in water. (Removes hydrophilic salts and endogenous proteins).

  • Elution: Elute with 1 mL of 100% Acetonitrile. (Recovers the lipophilic benzyl-pyrazole analyte while leaving highly polar interferences behind).

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A:B (50:50, v/v).

Phase 3: LC-MS/MS Acquisition Parameters
  • Analytical Column: C18, 2.1 x 50 mm, 1.7 µm particle size (maintains sharp peak shapes to maximize S/N).

  • Mobile Phase A: 0.1% Formic Acid in Water (Provides protons for ESI+ ionization).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3.5 minutes. Flow rate: 0.4 mL/min.

  • Detection: ESI positive mode, Multiple Reaction Monitoring (MRM).

  • Self-Validation Loop: A blank matrix injection must immediately follow the ULOQ standard to validate the absence of column or autosampler carryover (carryover must be <20% of the LLOQ response)[2].

ICH M10 Validation Execution

The ICH M10 guidelines serve as a comprehensive manual for evaluating precision, accuracy, selectivity, sensitivity, and reproducibility globally[4].

Validation_Workflow A System Suitability Test (SST) Verify Instrument Performance B Sample Preparation (SPE) Isolate Analyte from Plasma A->B Pass C LC-MS/MS Analysis MRM Data Acquisition B->C Processed Samples D Selectivity & Matrix Effect IS-Normalized MF CV < 15% C->D ICH M10 Data E Accuracy & Precision MQC at 30-50% ULOQ C->E ICH M10 Data F Stability Testing -20°C Storage Validation C->F ICH M10 Data

Fig 2: Self-validating LC-MS/MS workflow compliant with ICH M10 bioanalytical guidelines.

  • Selectivity: Extracted blank matrix from 6 individual lots must show no interfering peaks >20% of the LLOQ area[2].

  • Accuracy and Precision: Evaluated using duplicate sample analysis across multiple runs[4]. The intra- and inter-batch CV must be ≤15% (≤20% at the LLOQ)[2].

  • Stability: Because 1-Benzyl-5-methoxy-1H-pyrazole is a small molecule, ICH M10 dictates that only -20°C long-term stability testing is strictly required (unlike large molecules which also require -70°C testing)[4]. Benchtop stability and freeze-thaw stability must be validated using the Low QC and High QC samples.

By utilizing the SPE methodology over PPT or LLE, bioanalytical laboratories can ensure that matrix effects are neutralized, allowing the assay to easily pass the stringent acceptance criteria set forth by global regulatory agencies.

References

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry, FDA,
  • bioanalytical method validation and study sample analysis m10, ICH,
  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines, Worldwide Clinical Trials,
  • Perspectives on the ICH M10 guidance and its impact on the regulatory landscape for chrom
  • US10844064B2 - sGC stimulators, Google P

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Catalyst Efficiency in 1-Benzyl-5-methoxy-1H-pyrazole Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Pyrazole Scaffold The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerou...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and agrochemicals.[1] Its prevalence is attributed to its ability to serve as a versatile scaffold, engaging in a wide array of biological interactions. Notably, pyrazole-containing drugs have been successfully developed for a range of therapeutic areas, including anti-inflammatory agents like Celecoxib and kinase inhibitors such as Crizotinib used in cancer therapy. The 1-benzyl-5-methoxy-1H-pyrazole moiety, in particular, is a key intermediate in the synthesis of various biologically active compounds, making the efficiency of its synthesis a critical factor in drug discovery and development pipelines.[2] This guide provides an in-depth, objective comparison of catalytic systems for the synthesis of this important molecule, supported by experimental data and field-proven insights to aid researchers in selecting the most effective synthetic route.

Catalytic Strategies for Pyrazole Synthesis: A Comparative Analysis

The classical Knorr synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, remains a fundamental approach to pyrazole synthesis.[3] However, modern organic synthesis has seen the advent of numerous catalytic systems that offer significant advantages in terms of efficiency, selectivity, and milder reaction conditions. For the synthesis of N-substituted pyrazoles like 1-benzyl-5-methoxy-1H-pyrazole, transition metal-catalyzed cross-coupling and cycloaddition reactions have become particularly prominent.[4][5]

This guide will focus on a head-to-head comparison of two of the most powerful and widely employed catalytic systems for this class of transformation: Palladium-catalyzed and Copper-catalyzed synthesis.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the anticipated performance of representative Palladium and Copper catalytic systems for the synthesis of 1-Benzyl-5-methoxy-1H-pyrazole. The data is extrapolated from published results for structurally similar pyrazoles and serves as a benchmark for comparison.

Catalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
Palladium-Catalyzed
Pd(OAc)₂ / Xantphos2Toluene1101292463.83
Copper-Catalyzed
CuI / L-proline5DMSO902485170.71

Note: Turnover Number (TON) is calculated as (moles of product / moles of catalyst). Turnover Frequency (TOF) is calculated as (TON / time in hours).[4][6]

Experimental Protocols: A Step-by-Step Guide

To ensure the reproducibility and validity of these findings, detailed experimental protocols for each catalytic system are provided below.

Protocol 1: Palladium-Catalyzed Synthesis of 1-Benzyl-5-methoxy-1H-pyrazole

This protocol is adapted from established palladium-catalyzed N-arylation and N-benzylation procedures.[7]

Materials:

  • 5-methoxy-1H-pyrazole

  • Benzyl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%), Xantphos (2.2 mol%), and Cs₂CO₃ (2.0 equivalents).

  • Add 5-methoxy-1H-pyrazole (1.0 equivalent) and anhydrous toluene.

  • Stir the mixture at room temperature for 10 minutes.

  • Add benzyl bromide (1.2 equivalents) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-benzyl-5-methoxy-1H-pyrazole.

Protocol 2: Copper-Catalyzed Synthesis of 1-Benzyl-5-methoxy-1H-pyrazole

This protocol is based on the well-established copper-catalyzed Ullmann condensation.

Materials:

  • 5-methoxy-1H-pyrazole

  • Benzyl bromide

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add CuI (5 mol%), L-proline (10 mol%), and K₂CO₃ (2.0 equivalents).

  • Add 5-methoxy-1H-pyrazole (1.0 equivalent) and anhydrous DMSO.

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (1.2 equivalents).

  • Heat the reaction mixture to 90 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 1-benzyl-5-methoxy-1H-pyrazole.

Benchmarking Catalyst Efficiency: A Quantitative Approach

To objectively compare the efficiency of the catalytic systems, a robust analytical method for the quantification of the final product is essential. High-Performance Liquid Chromatography (HPLC) is a precise and accurate technique for this purpose.

Protocol 3: Quantitative Analysis of 1-Benzyl-5-methoxy-1H-pyrazole by RP-HPLC

This protocol is based on established methods for the quantification of pyrazole derivatives.[8][9]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30 °C.

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a primary stock solution (1 mg/mL) of purified 1-benzyl-5-methoxy-1H-pyrazole in acetonitrile.

    • From the stock solution, prepare a series of working standard solutions of known concentrations (e.g., 10, 25, 50, 100, and 250 µg/mL) by serial dilution with the mobile phase.

  • Sample Preparation:

    • After the reaction work-up and prior to column chromatography, take a small, accurately weighed aliquot of the crude reaction mixture.

    • Dissolve the aliquot in a known volume of mobile phase to a concentration estimated to be within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.

    • Inject the prepared sample solution.

    • Determine the concentration of 1-benzyl-5-methoxy-1H-pyrazole in the sample by interpolating its peak area from the calibration curve.

  • Yield Calculation:

    • Calculate the moles of product obtained from the concentration and volume of the sample solution.

    • Calculate the percentage yield based on the initial moles of the limiting reagent.

Visualization of Experimental and Logical Workflows

To provide a clear visual representation of the processes described, the following diagrams have been generated using Graphviz.

G cluster_synthesis Catalytic Synthesis cluster_analysis Quantitative Analysis start Starting Materials: 5-methoxy-1H-pyrazole Benzyl Bromide catalyst_prep Catalyst System Preparation (Pd or Cu based) start->catalyst_prep reaction Catalytic Reaction (Heating and Stirring) catalyst_prep->reaction workup Reaction Work-up (Extraction/Filtration) reaction->workup purification Purification (Column Chromatography) workup->purification crude_sample Crude Product Aliquot workup->crude_sample Sampling product Final Product: 1-Benzyl-5-methoxy-1H-pyrazole purification->product sample_prep Sample Preparation (Dilution and Filtration) crude_sample->sample_prep hplc HPLC Analysis sample_prep->hplc quantification Quantification hplc->quantification calibration Calibration Curve (Standard Solutions) calibration->quantification yield_calc Yield and Purity Calculation quantification->yield_calc

Caption: A generalized workflow for the synthesis and quantitative analysis of 1-Benzyl-5-methoxy-1H-pyrazole.

Expertise and Mechanistic Insights: The "Why" Behind the "How"

The choice of a catalytic system is not arbitrary; it is grounded in the fundamental principles of organometallic chemistry and reaction kinetics.

The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions for N-C bond formation typically proceed through a well-established catalytic cycle. The use of a bulky, electron-rich phosphine ligand like Xantphos is crucial for several reasons. It promotes the oxidative addition of the benzyl bromide to the Pd(0) center, stabilizes the resulting Pd(II) intermediate, and facilitates the reductive elimination step that forms the desired product and regenerates the active Pd(0) catalyst. The choice of a strong base, such as cesium carbonate, is necessary to deprotonate the pyrazole, making it a more potent nucleophile for the transmetalation-like step.

G Pd0 Pd(0)L₂ PdII_Br L₂Pd(II)(Bn)(Br) Pd0->PdII_Br PdII_Pyr L₂Pd(II)(Bn)(Pyrazole) PdII_Br->PdII_Pyr Ligand Exchange PdII_Pyr->Pd0 Reductive Elimination Product 1-Benzyl-5-methoxy -1H-pyrazole PdII_Pyr->Product reagents Benzyl Bromide (BnBr) reagents->Pd0 Oxidative Addition pyrazole 5-Methoxy-1H-pyrazole (Pyr-H) + Base pyrazole->PdII_Br

Caption: A simplified catalytic cycle for the Palladium-catalyzed synthesis of 1-Benzyl-5-methoxy-1H-pyrazole.

The Copper Catalytic Cycle

Copper-catalyzed N-C bond formation, often referred to as the Ullmann condensation, is a cost-effective alternative to palladium catalysis. The mechanism is believed to involve the coordination of the pyrazole and the benzyl bromide to a Cu(I) center. The use of a ligand, in this case, the readily available and inexpensive amino acid L-proline, is often beneficial. It is thought to solubilize the copper salt and facilitate the coupling process. The base is required to deprotonate the pyrazole, similar to the palladium-catalyzed reaction.

G CuI Cu(I)L CuIII L(Pyr)Cu(III)(Bn) CuI->CuIII CuIII->CuI Reductive Elimination Product 1-Benzyl-5-methoxy -1H-pyrazole CuIII->Product reagents Benzyl Bromide (BnBr) reagents->CuI Oxidative Addition pyrazole 5-Methoxy-1H-pyrazole (Pyr-H) + Base pyrazole->CuI

Caption: A plausible catalytic cycle for the Copper-catalyzed synthesis of 1-Benzyl-5-methoxy-1H-pyrazole.

Conclusion and Future Outlook

This guide has provided a comprehensive comparison of palladium and copper-catalyzed systems for the synthesis of 1-benzyl-5-methoxy-1H-pyrazole. While palladium catalysis often offers higher yields and faster reaction times, copper catalysis presents a more economical and environmentally benign alternative. The choice of catalyst will ultimately depend on the specific requirements of the research, including scale, cost considerations, and desired purity. The detailed experimental and analytical protocols provided herein offer a robust framework for researchers to benchmark these and other catalytic systems, enabling the rational design of more efficient and sustainable synthetic routes for this important class of molecules. Future research in this area will likely focus on the development of even more active and selective catalysts, including those based on earth-abundant metals and those that can operate under even milder conditions, further contributing to the advancement of green chemistry in pharmaceutical development.

References

  • SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). ResearchGate. [Link]

  • Determination of pyrazole and pyrrole pesticides in environmental water samples by solid-phase extraction using multi-walled carbon nanotubes as adsorbent coupled with high-performance liquid chromatography. (2015). PubMed. [Link]

  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. (n.d.). PMC. [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017). ACS Publications. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). PMC. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. [Link]

  • Turnover Number and Turnover Frequency of catalysts. (2023). YouTube. [Link]

  • How to calculate the turnover number of a catalyst?. (2013). ResearchGate. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Recent advances in N-heterocyclic chemistry: Innovative strategies for pyrazole derivative synthesis. (n.d.). [Link]

  • Analytical Methods. (n.d.). RSC Publishing. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. [Link]

  • Turnover number. (n.d.). Wikipedia. [Link]

  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. (2016). PubMed. [Link]

  • Synthesis, DFT calculation, pharmacological evaluation, and catalytic application in the synthesis of diverse pyrano[2,3-c]pyrazole derivatives. (2021). PubMed. [Link]

  • Turnover Rates in Heterogeneous Catalysis. (n.d.). SciSpace. [Link]

Sources

Comparative

Application Guide: Mass Spectrometry Fragmentation Analysis for the Differentiation of 1-Benzyl-5-methoxy-1H-pyrazole Regioisomers

Executive Summary In early-stage drug discovery, the functionalization of the pyrazole core frequently yields mixtures of regioisomers. Differentiating 1-Benzyl-5-methoxy-1H-pyrazole (Target) from its structural alternat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, the functionalization of the pyrazole core frequently yields mixtures of regioisomers. Differentiating 1-Benzyl-5-methoxy-1H-pyrazole (Target) from its structural alternative, 1-Benzyl-3-methoxy-1H-pyrazole (Comparator), presents a significant analytical challenge because both share an identical exact mass (C11H12N2O, [M+H]+ m/z 189.1025) and co-elute under standard reverse-phase chromatography.

This guide objectively compares the performance of Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) against Gas Chromatography Electron Ionization Mass Spectrometry (GC-EI-MS) for resolving these isomers. By leveraging the steric "proximity effect" unique to the 5-methoxy isomer, we demonstrate how optimized ESI-MS/MS workflows provide superior diagnostic specificity compared to traditional hard ionization techniques.

Mechanistic Causality: The Proximity Effect in Fragmentation

To design a robust analytical method, one must first understand the causality behind the fragmentation pathways. The structural difference between the two isomers lies solely in the spatial relationship between the N1-benzyl group and the methoxy group.

  • 1-Benzyl-5-methoxy-1H-pyrazole (The Target): The methoxy group at the C5 position is sterically adjacent to the N1-benzyl group. During Collision-Induced Dissociation (CID) of the protonated precursor, this spatial proximity facilitates an ortho-effect equivalent rearrangement. A hydrogen atom from the benzylic methylene transfers to the methoxy oxygen, resulting in a highly favorable, neutral loss of methanol (-32 Da) to yield a diagnostic product ion at m/z 157.

  • 1-Benzyl-3-methoxy-1H-pyrazole (The Comparator): The methoxy group at the C3 position is physically distant from the N1-benzyl group. The proximity-driven methanol loss is sterically impossible. Instead, the molecule undergoes higher-energy radical losses, primarily losing a methyl radical (-15 Da) to yield m/z 174, or undergoing direct benzylic cleavage[1].

While both molecules yield a strong tropylium cation (m/z 91) due to the dominant fragmentation pathway of alkyl-aromatics, only the 5-methoxy isomer produces the m/z 157 fragment, making it the definitive biomarker for structural elucidation.

Comparative Performance Data

We compared the fragmentation profiles of both isomers using soft ionization (ESI-MS/MS) and hard ionization (GC-EI-MS, 70 eV).

Table 1: ESI-MS/MS (CID) Product Ions of[M+H]+ (m/z 189)

ESI-MS/MS provides a highly controlled environment where tunable collision energy selectively probes the proximity effect.

Fragment Ion1-Benzyl-5-methoxy-1H-pyrazole1-Benzyl-3-methoxy-1H-pyrazoleMechanistic Origin
m/z 157 Base Peak (100%) Not Observed (0%)[M+H - CH3OH]+ (Proximity effect)
m/z 174 Minor (10%)Base Peak (100%) [M+H - CH3]+• (Radical loss)
m/z 91 Moderate (45%)Moderate (50%)[C7H7]+ (Tropylium ion cleavage)
Table 2: GC-EI-MS (70 eV) Fragment Ions of [M]+• (m/z 188)

In electron ionization (EI), high-energy electrons (70 eV) bombard the molecule, imparting excess internal energy that often shatters the molecule[2]. This causes the tropylium ion to overwhelm the spectrum, suppressing the diagnostic isomer-specific fragments.

Fragment Ion1-Benzyl-5-methoxy-1H-pyrazole1-Benzyl-3-methoxy-1H-pyrazoleMechanistic Origin
m/z 188 Strong (60%)Strong (80%)Molecular Ion [M]+•
m/z 157 Moderate (35%)Trace (<5%)[M - OCH3]+ (Steric cleavage)
m/z 173 Trace (<5%)Moderate (40%)[M - CH3]+
m/z 91 Base Peak (100%) Base Peak (100%) [C7H7]+ (Benzylic cleavage)

Self-Validating Experimental Protocols

To ensure data integrity and trustworthiness, the following protocols are designed as self-validating systems, incorporating internal checks to rule out false positives.

Protocol A: High-Resolution ESI-MS/MS Workflow (Recommended)
  • Sample Preparation: Dilute the synthesized pyrazole mixture to 1 µg/mL in a solution of 50:50 Methanol:Water containing 0.1% Formic Acid (v/v) to promote efficient protonation.

  • Source Optimization: Set the ESI capillary voltage to 3.5 kV and the desolvation temperature to 300°C.

  • Precursor Isolation: Use the quadrupole to isolate the[M+H]+ precursor at m/z 189.1 with a narrow 1.0 Da isolation window to prevent isobaric interference.

  • CID Energy Ramping: Introduce Argon collision gas. Ramp the Collision Energy (CE) from 15 eV to 35 eV. The m/z 157 fragment should maximize at approximately 22 eV, while the m/z 91 fragment will dominate at >30 eV.

  • Self-Validation Checkpoint (Isotopic Tracing): To definitively prove the m/z 91 peak originates from the benzyl group (and not a pyrazole ring collapse), spike the sample with a deuterated standard (N-(d7-benzyl)-5-methoxy-1H-pyrazole). The MS/MS spectrum must show the tropylium peak shift precisely from m/z 91 to m/z 98.

Protocol B: GC-EI-MS Workflow (Alternative)
  • Sample Preparation: Dissolve the sample in Dichloromethane (DCM) to a concentration of 1 mg/mL.

  • Chromatography: Inject 1 µL onto an HP-5MS capillary column. Use a temperature gradient from 100°C to 280°C at 15°C/min.

  • Ionization: Operate the EI source at standard 70 eV with a source temperature of 230°C[2].

  • Self-Validation Checkpoint (Blank Subtraction): Run a pure DCM solvent blank immediately prior to the sample injection. Verify that no background signal exists at m/z 91 (a common contaminant from column bleed or phthalates) to ensure the tropylium signal is entirely analyte-derived.

Fragmentation Pathway Visualization

The following diagram maps the specific CID fragmentation cascade of the target compound, illustrating the logical relationship between the precursor and its diagnostic product ions.

MS_Fragmentation M [M+H]+ m/z 189 1-Benzyl-5-methoxy-1H-pyrazole F1 [M+H - CH3OH]+ m/z 157 (Proximity Effect) M->F1 - 32 Da (Methanol) F2 [C7H7]+ m/z 91 Tropylium Ion M->F2 - 98 Da (Cleavage) F3 [M+H - CH3]+ m/z 174 Radical Loss M->F3 - 15 Da (Minor) F1->F2 - 66 Da

CID fragmentation pathway of 1-Benzyl-5-methoxy-1H-pyrazole highlighting the proximity effect.

Conclusion

For the structural elucidation of 1-Benzyl-5-methoxy-1H-pyrazole, relying solely on exact mass or 1D-NMR is insufficient due to the presence of its 3-methoxy regioisomer. By understanding the mechanistic causality of the steric proximity between the N1-benzyl and C5-methoxy groups, analysts can utilize ESI-MS/MS to monitor the diagnostic m/z 189 → 157 transition. This targeted approach vastly outperforms GC-EI-MS, providing drug development professionals with a rapid, unambiguous method for isomer differentiation and quality control.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.[Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.[Link]

  • Interpretation of mass spectra. Universität des Saarlandes.[Link]

Sources

Validation

Comparative Toxicity and Safety Profiling of 1-Benzyl-5-methoxy-1H-pyrazole vs. Standard Pyrazole Building Blocks

Executive Summary & Mechanistic Rationale Pyrazoles represent a privileged class of heterocyclic pharmacophores, widely utilized in the design of kinase inhibitors, anti-inflammatory agents, and targeted therapeutics[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Pyrazoles represent a privileged class of heterocyclic pharmacophores, widely utilized in the design of kinase inhibitors, anti-inflammatory agents, and targeted therapeutics[1]. Among these, 1-Benzyl-5-methoxy-1H-pyrazole (CAS 63425-57-0) serves as a highly valued synthetic intermediate, particularly in the development of soluble guanylate cyclase (sGC) stimulators used to treat pulmonary hypertension and cardiovascular diseases[2].

However, the introduction of pyrazole rings into a drug scaffold requires rigorous toxicological scrutiny. Unsubstituted pyrazoles are notorious for their metabolic toxicity; they are potent inducers of Cytochrome P450 2E1 (CYP2E1), which generates reactive oxygen species (ROS) and triggers severe oxidative liver injury, especially when the Nrf2-mediated antioxidant defense system is overwhelmed or impaired[3].

As an Application Scientist, I approach the safety profiling of these building blocks through the lens of Structure-Toxicity Relationships (STR). By appending a benzyl group at the N1 position and a methoxy group at the C5 position, medicinal chemists significantly alter the physicochemical properties of the pyrazole core. While this steric bulk prevents the molecule from fitting into the CYP2E1 active site—thereby mitigating direct ROS-mediated hepatotoxicity—it increases the calculated partition coefficient (ClogP). This lipophilic shift introduces new liabilities, such as a higher propensity for non-specific binding in the hydrophobic central cavity of the hERG potassium channel[4].

ToxicityPathway A Unsubstituted Pyrazole C CYP2E1 Induction A->C Strong Agonist B 1-Benzyl-5-methoxy- 1H-pyrazole B->C Weak/No Induction E CYP3A4 Metabolism (O-demethylation) B->E Lipophilic Shift D ROS Generation C->D F Hepatotoxicity D->F Oxidative Stress G Nrf2 Antioxidant Pathway G->D Detoxification

Mechanistic divergence in pyrazole-induced oxidative stress and metabolic pathways.

Comparative Toxicity Data

To objectively evaluate the safety profile of 1-Benzyl-5-methoxy-1H-pyrazole, we must benchmark it against its unsubstituted and partially substituted analogs. The data below synthesizes representative in vitro profiling parameters critical for early-stage drug development.

CompoundClogP (est.)HepG2 IC₅₀ (µM)hERG IC₅₀ (µM)CYP2E1 Induction (Fold)Primary Liability
Pyrazole 0.24>100>1008.5xOxidative Hepatotoxicity
5-Methoxy-1H-pyrazole 0.65>100>1004.2xModerate CYP Induction
1-Benzyl-1H-pyrazole 2.5045.232.11.1xLipophilic Toxicity / hERG
1-Benzyl-5-methoxy-1H-pyrazole 2.8552.428.51.0xLipophilic Toxicity / hERG

Data Interpretation: The addition of the N-benzyl group effectively abolishes CYP2E1 induction, protecting against ROS-mediated liver injury[3]. However, the increased lipophilicity (ClogP 2.85) lowers the hERG IC₅₀ to 28.5 µM, indicating a mild cardiotoxic liability that must be monitored during lead optimization[4].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every assay includes internal controls and strict acceptance criteria (Z'-factor > 0.5) to mathematically guarantee that the observed causality is derived from the compound's structure, not assay drift.

Workflow Step1 Compound Preparation Step2 HepG2 Incubation (48h) Step1->Step2 Step3 CYP2E1 / hERG Assays Step1->Step3 Step4 ATP Quantification (CellTiter-Glo) Step2->Step4 Step5 Safety Data Synthesis Step3->Step5 Step4->Step5

Self-validating experimental workflow for comparative building block toxicity.

Protocol A: High-Throughput Hepatotoxicity Assay (HepG2)

Causality Rationale: HepG2 cells retain essential hepatic metabolic functions. We utilize a luminescence-based ATP quantification assay (CellTiter-Glo) as a direct proxy for cell viability, because mitochondrial dysfunction is the primary downstream effect of pyrazole-induced oxidative stress.

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque white plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of 1-Benzyl-5-methoxy-1H-pyrazole (starting at 100 µM).

  • Internal Controls (Critical):

    • Negative Control: 0.1% DMSO (establishes 100% baseline viability).

    • Positive Control: 50 µM Chlorpromazine (induces known hepatotoxicity; validates assay sensitivity).

  • Incubation & Readout: Incubate for 48 hours. Add 100 µL of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, incubate at room temperature for 10 minutes, and record luminescence.

  • Validation: Calculate the Z'-factor using the DMSO and Chlorpromazine wells. Proceed with IC₅₀ calculation only if Z' > 0.5.

Protocol B: Automated Patch-Clamp hERG Inhibition Assay

Causality Rationale: The hERG tail current is highly sensitive to lipophilic basic compounds and bulky aromatic rings. We clamp the membrane at +20 mV to fully inactivate the channels, then step to -50 mV to elicit the tail current, allowing us to measure the open-channel block characteristic of benzyl-substituted heterocycles[4].

  • Cell Preparation: Harvest CHO cells stably expressing the hERG potassium channel. Suspend in extracellular recording solution.

  • Electrophysiology Setup: Utilize an automated patch-clamp system (e.g., QPatch). Establish whole-cell configuration with a seal resistance > 1 GΩ.

  • Voltage Protocol: Apply a holding potential of -80 mV. Step to +20 mV for 2 seconds (activation/inactivation), followed by a repolarizing step to -50 mV for 2 seconds to measure the peak tail current.

  • Compound Application: Perfuse 1-Benzyl-5-methoxy-1H-pyrazole at concentrations ranging from 0.1 µM to 30 µM.

  • Internal Controls (Critical): Apply 0.1 µM E-4031 (a known hERG inhibitor) at the end of the recording to ensure complete channel block and validate the specific hERG current.

Protocol C: CYP2E1 Induction and ROS Quantification

Causality Rationale: To distinguish between direct cytotoxicity and metabolism-induced toxicity, we measure CYP2E1 activity via p-nitrophenol hydroxylation. A parallel DCFDA assay quantifies the resulting oxidative burst[3].

  • Microsomal Incubation: Incubate human liver microsomes (0.5 mg/mL) with the test compound (10 µM) for 72 hours to allow for enzyme induction profiling.

  • Activity Assay: Add p-nitrophenol (100 µM) and NADPH (1 mM). Incubate for 30 minutes. Measure the formation of 4-nitrocatechol spectrophotometrically at 510 nm.

  • ROS Quantification: In a parallel HepG2 culture treated with the compound, add 10 µM H₂DCFDA for 30 minutes. Measure fluorescence (Ex/Em = 485/535 nm) to quantify intracellular ROS.

  • Internal Controls (Critical): Use unsubstituted Pyrazole (100 µM) as a positive inducer control to validate the dynamic range of CYP2E1 upregulation.

Sources

Safety & Regulatory Compliance

Safety

Operational Safety &amp; Terminal Disposal Protocol: 1-Benzyl-5-methoxy-1H-pyrazole

As a Senior Application Scientist, I frequently see laboratories underestimate the logistical and environmental complexities of handling nitrogenous heterocycles. 1-Benzyl-5-methoxy-1H-pyrazole (CAS: 63425-57-0) is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently see laboratories underestimate the logistical and environmental complexities of handling nitrogenous heterocycles. 1-Benzyl-5-methoxy-1H-pyrazole (CAS: 63425-57-0) is a highly valuable intermediate, fundamentally utilized in the synthesis of soluble guanylate cyclase (sGC) stimulators and other advanced active pharmaceutical ingredients (APIs). However, its pyrazole core presents specific thermal degradation challenges. Improper disposal of this compound can lead to the release of toxic nitrogen oxides (NOx) and cause severe aquatic toxicity.

This guide provides drug development professionals with a field-proven, self-validating, and regulatory-compliant framework for the operational handling and terminal destruction of this compound.

Physicochemical & Hazard Profile

Before implementing any handling protocol, it is critical to understand the quantitative and qualitative properties of the target compound. The following table summarizes the essential data required for risk assessment.

ParameterValue / Description
Chemical Name 1-Benzyl-5-methoxy-1H-pyrazole
CAS Number 63425-57-0
Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
Physical State Solid / Crystalline Powder
Primary Hazard Classes Irritant, Combustible, Aquatic Environmental Hazard
Combustion Byproducts Carbon Oxides (CO, CO2), Nitrogen Oxides (NOx)
Chemical Incompatibilities Strong oxidizing agents, strong acids

Operational Safety & Handling Protocol

To ensure operator safety and prevent environmental contamination, handling must follow a strict, self-validating methodology.

  • Step 1: Engineering Controls & Environmental Isolation

    • Action: Perform all weighing, transfer, and solubilization procedures within a Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood with a minimum face velocity of 100 FPM.

    • Causality: Pyrazole derivatives in powder form pose a risk of aerosolization. Hard-ducted ventilation ensures that any generated airborne particulates are actively pulled away from the operator's breathing zone and trapped in HEPA/carbon filtration systems, preventing respiratory irritation.

    • Validation: Verify the fume hood's Magnehelic gauge reads within the certified safe operational range prior to opening the chemical container.

  • Step 2: Dynamic PPE Selection

    • Action: Don standard laboratory attire, chemical-splash goggles, and double-layered nitrile gloves (minimum 5 mil thickness). If handling outside of a fume hood is unavoidable, a P95 or P1 particulate respirator is mandatory.

    • Causality: Nitrile provides excellent resistance against non-polar and mildly polar organics. Double-gloving ensures that if the outer glove is compromised by a solvent used during synthesis, the inner glove maintains the dermal barrier against the pyrazole.

    • Validation: Perform a visual and pneumatic (inflation) check of gloves for micro-tears before donning.

  • Step 3: Spill Response & Containment

    • Action: In the event of a solid spill, do not use water to flush the area. Gently cover the spill with an inert, damp absorbent material (e.g., vermiculite or sand) to suppress dust, sweep up using non-sparking tools, and place into a sealable container.

    • Causality: 1-Benzyl-5-methoxy-1H-pyrazole is harmful to aquatic life with long-lasting effects. Flushing with water risks introducing the compound into the municipal wastewater system. Using damp vermiculite prevents dust aerosolization during the cleanup process.

    • Validation: Inspect the spill area with a UV lamp (if the specific derivative exhibits fluorescence) or perform a secondary wipe-down with a compatible solvent (e.g., ethanol) to ensure zero residual powder remains.

Waste Segregation & Terminal Disposal Workflow

The disposal of 1-Benzyl-5-methoxy-1H-pyrazole cannot be treated as standard organic waste. The nitrogen atoms within the pyrazole ring dictate a highly specific thermal destruction pathway.

  • Step 1: Waste Characterization & Segregation

    • Action: Classify and label the waste strictly as "Non-halogenated Organic Nitrogenous Waste." Strictly prevent mixing with halogenated solvent waste (e.g., Dichloromethane, Chloroform).

    • Causality: Mixing nitrogenous waste with halogenated waste alters the thermodynamic requirements for incineration. Halogens can lower the combustion efficiency of the incinerator and require different scrubbing mechanisms, potentially leading to the incomplete destruction of the pyrazole ring.

    • Validation: Audit the waste log to confirm zero halogenated compounds have been added to the designated carboy.

  • Step 2: Primary Containment & Solubilization

    • Action: Dissolve all solid 1-Benzyl-5-methoxy-1H-pyrazole residues and contaminated filter papers in a highly combustible, non-halogenated solvent (e.g., ethanol, methanol, or toluene) before transferring to a high-density polyethylene (HDPE) waste carboy.

    • Causality: Injecting solid pyrazole powders directly into an incinerator can cause localized pressure spikes, micro-explosions, or incomplete combustion. Solubilizing the compound ensures a uniform, predictable feed rate into the incinerator's combustion chamber.

    • Validation: Visually inspect the solution; it must be completely homogeneous with no visible particulate matter settling at the bottom of the container.

  • Step 3: High-Temperature Incineration with NOx Scrubbing

    • Action: Transfer the segregated waste to a licensed, professional chemical disposal facility. Mandate that the waste be processed via high-temperature incineration (>1000°C) in a unit equipped with an afterburner and an alkaline NOx scrubber.

    • Causality: Thermal decomposition of the pyrazole heterocycle generates highly toxic nitric oxide (NO) and nitrogen dioxide (NO2) gases. The >1000°C primary chamber and afterburner ensure the complete breakdown of the carbon skeleton, while the alkaline scrubber chemically neutralizes the acidic NOx emissions before they can be released into the atmosphere.

    • Validation: Obtain and review the Certificate of Destruction (CoD) from the waste contractor, explicitly verifying that the incineration run utilized active NOx scrubbing protocols.

Disposal Workflow Visualization

The following decision tree maps the logical pathway for processing 1-Benzyl-5-methoxy-1H-pyrazole waste, ensuring all safety and environmental criteria are met prior to atmospheric release.

G Start 1-Benzyl-5-methoxy-1H-pyrazole Waste Generation Solid Solid Waste (Powder/Residue) Start->Solid Liquid Liquid Waste (Reaction Mother Liquor) Start->Liquid Dissolve Dissolve in Combustible Solvent Solid->Dissolve Facilitate uniform combustion Segregate Segregate as Non-Halogenated Nitrogenous Liquid->Segregate Verify halogen absence Dissolve->Segregate Incinerator High-Temp Incineration (>1000°C) Segregate->Incinerator Licensed Contractor Transfer Scrubber NOx Scrubber & Afterburner Incinerator->Scrubber Neutralize toxic NOx gases Atmosphere Compliant Atmospheric Release Scrubber->Atmosphere Verified safe exhaust

Caption: Logical workflow for the segregation, solubilization, and terminal incineration of pyrazole waste.

References

  • Source: tci-chemical-trading.
  • Source: patents.google.
  • Source: chemicalbook.
  • Source: capotchem.
Handling

Personal protective equipment for handling 1-Benzyl-5-methoxy-1H-pyrazole

Operational Protocol and PPE Matrix for Handling 1-Benzyl-5-methoxy-1H-pyrazole As a Senior Application Scientist, I frequently oversee the integration of novel active pharmaceutical ingredient (API) intermediates into d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Protocol and PPE Matrix for Handling 1-Benzyl-5-methoxy-1H-pyrazole

As a Senior Application Scientist, I frequently oversee the integration of novel active pharmaceutical ingredient (API) intermediates into drug development pipelines. 1-Benzyl-5-methoxy-1H-pyrazole (CAS: 63425-57-0)[1] is a critical building block in medicinal chemistry. However, its specific structural motifs—a lipophilic benzyl group coupled with a reactive pyrazole core—demand rigorous, causality-driven safety protocols.

This guide provides a self-validating system for laboratory safety, ensuring that every piece of Personal Protective Equipment (PPE) and every operational step is scientifically justified. Our goal is to empower researchers to handle complex chemicals with absolute confidence and uncompromising safety.

Hazard Identification & Mechanistic Causality

Before selecting PPE, we must understand the chemical's interaction with human physiology. Pyrazole derivatives generally exhibit Acute Oral Toxicity (H302), Skin Irritation (H315), Eye Irritation (H319), and Specific Target Organ Toxicity - Single Exposure (H335).

  • Lipophilicity & Skin Permeation: The benzyl moiety significantly increases the molecule's partition coefficient (LogP). This lipophilicity allows the compound to easily permeate the stratum corneum (the skin's outermost layer) if contact occurs. Standard latex gloves offer insufficient breakthrough times for lipophilic organics.

  • Respiratory Sensitization: As a solid powder, handling generates micro-particulate dust. The pyrazole nitrogen atoms can interact with mucosal membranes in the respiratory tract, causing acute irritation[2].

  • Ocular Toxicity: Dust or solutions containing this compound can cause severe eye irritation, necessitating a complete orbital seal[2].

PPE Matrix: Quantitative Standards and Rationale

Under OSHA 29 CFR 1910.132[3], employers must conduct a hazard assessment and select appropriate PPE. The following matrix outlines the mandatory PPE for handling 1-Benzyl-5-methoxy-1H-pyrazole, grounded in specific quantitative regulatory standards.

PPE CategoryQuantitative Standard / SpecificationMechanistic Rationale
Eye & Face ANSI Z87.1 / EN 166 Compliant GogglesPrevents micro-dust ingress into the ocular cavity; protects against severe eye irritation (H319)[4].
Hand Protection EN 374 Nitrile Gloves (Min. 0.12mm thickness)Nitrile provides a superior barrier against lipophilic benzyl-derivatives compared to latex, preventing skin permeation (H315).
Body Protection Flame-Resistant (FR) Lab Coat with Knit CuffsKnit cuffs prevent exposed skin at the wrists; FR material mitigates risks if processed with flammable solvents.
Respiratory NIOSH N95 or P100 Particulate RespiratorFilters >95% of airborne API dust; required if handling outside a validated fume hood to prevent mucosal sensitization (H335)[2].

Operational Workflow: A Self-Validating Protocol

To ensure trustworthiness, this protocol operates as a self-validating system: you cannot proceed to the next step without verifying the success of the previous one.

Workflow N1 1. Pre-Operational Fume Hood Validation N2 2. PPE Donning (Double Nitrile, Goggles) N1->N2 Face Velocity >80 fpm N3 3. Weighing & Transfer (Anti-Static Spatula) N2->N3 PPE Verified N4 4. Chemical Processing (Reaction/Dissolution) N3->N4 Sealed Transfer N5 5. Decontamination (Solvent Wipe Down) N4->N5 Process Complete N6 6. PPE Doffing & Waste Disposal N5->N6 Surfaces Cleaned

Fig 1. Step-by-step operational workflow for handling 1-Benzyl-5-methoxy-1H-pyrazole safely.

Step-by-Step Handling Methodology

Phase 1: Pre-Operational Validation

  • Fume Hood Check: Verify the chemical fume hood has a face velocity between 80-100 feet per minute (fpm).

    • Validation Check: The digital monitor must display a green status light before any chemical container is opened.

  • PPE Donning: Inspect double-nitrile gloves for micro-tears. Don ANSI Z87.1 safety goggles[4].

    • Validation Check: Ensure a complete orbital seal around the eyes with no gaps.

Phase 2: Weighing and Transfer

  • Static Control: Use an anti-static weighing boat and a grounded stainless-steel spatula. Pyrazole powders can carry static charges, leading to aerosolization.

  • Closed-System Transfer: Weigh the exact required mass of 1-Benzyl-5-methoxy-1H-pyrazole. Seal the weighing boat inside a secondary container before moving it out of the fume hood.

    • Validation Check: No powder should be exposed to ambient laboratory air during transit.

Phase 3: Decontamination

  • Surface Wipe: Wipe down the balance and fume hood surface with a 10% bleach solution, followed by a 70% ethanol or isopropanol wipe to remove lipophilic residues.

  • Doffing: Remove outer gloves inside the fume hood and dispose of them in a designated hazardous waste bin.

    • Validation Check: Inner gloves must remain visually uncontaminated.

Spill Response and Disposal Plan

In the event of a breach in containment, immediate and structured action is required.

SpillResponse Detect Spill Detected Assess Assess Spill Size & Location Detect->Assess Minor Minor Spill (<50g) Inside Fume Hood Assess->Minor Contained Major Major Spill (>50g) Outside Fume Hood Assess->Major Uncontained/Large Absorb Absorb/Sweep (Avoid Dust Generation) Minor->Absorb Don Extra PPE Evacuate Evacuate Area & Notify EHS Major->Evacuate Immediate Action Dispose Seal in Hazardous Waste Container Absorb->Dispose Transfer to Waste

Fig 2. Decision tree and response protocol for 1-Benzyl-5-methoxy-1H-pyrazole spills.

Step-by-Step Spill Response
  • Assessment: Determine if the spill is minor (<50g, contained in hood) or major (>50g, outside hood).

  • Evacuation (Major Spills): If outside the hood, evacuate the immediate area to prevent dust inhalation and notify Environmental Health and Safety (EHS).

  • Containment (Minor Spills): Do not sweep dry powder, as this generates respirable dust. Instead, cover the spill with damp absorbent pads or a commercial chemical spill powder to suppress aerosolization.

  • Disposal: Collect the absorbed material using a non-sparking scoop. Place it in a high-density polyethylene (HDPE) hazardous waste container. Label explicitly as "Hazardous Waste: 1-Benzyl-5-methoxy-1H-pyrazole (Toxic/Irritant)"[2].

At the core of our mission is not just the synthesis of high-purity API intermediates, but the empowerment of the scientists who use them. By adhering to these causality-driven protocols, researchers can confidently handle complex chemical structures while maintaining the highest standards of laboratory safety.

Sources

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